molecular formula C17H24N4O6 B14215259 L-Asparaginyl-L-tyrosyl-2-methylalanine CAS No. 832078-36-1

L-Asparaginyl-L-tyrosyl-2-methylalanine

Katalognummer: B14215259
CAS-Nummer: 832078-36-1
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: JSUCLSVNGHCNHR-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Asparaginyl-L-tyrosyl-2-methylalanine is a synthetic tripeptide compound composed of L-Asparagine and L-Tyrosine linked to the non-proteinogenic amino acid 2-methylalanine. The presence of a C-terminal 2-methylalanine, a non-canonical amino acid, makes this compound a subject of interest in peptide engineering and protein studies. Researchers value synthetic peptides like this one for their utility in studying enzyme-substrate interactions, particularly with enzymes that recognize asparaginyl residues, such as asparaginyl ligases . These ligases are powerful tools in protein engineering for site-specific protein and peptide modification, including bioconjugation and cyclization . The tyrosine residue within the sequence may also be relevant for studies involving phosphorylation or interactions with tyrosine-recognizing proteins. This product is provided for research purposes and is not intended for any diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

832078-36-1

Molekularformel

C17H24N4O6

Molekulargewicht

380.4 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C17H24N4O6/c1-17(2,16(26)27)21-15(25)12(7-9-3-5-10(22)6-4-9)20-14(24)11(18)8-13(19)23/h3-6,11-12,22H,7-8,18H2,1-2H3,(H2,19,23)(H,20,24)(H,21,25)(H,26,27)/t11-,12-/m0/s1

InChI-Schlüssel

JSUCLSVNGHCNHR-RYUDHWBXSA-N

Isomerische SMILES

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N

Kanonische SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N

Herkunft des Produkts

United States
Foundational & Exploratory

L-Asparaginyl-L-tyrosyl-2-methylalanine mechanism of action in vitro

L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib): Mechanism of Action as a β -Sheet Breaker in Amyloid Fibrillogenesis

Executive Summary

The aggregation of amyloidogenic proteins—such as Islet Amyloid Polypeptide (IAPP) in Type II diabetes and Amyloid- β (A β ) in Alzheimer's disease—is driven by the transition of soluble monomers into highly ordered, insoluble β -sheet fibrils. L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib) is a rationally designed tripeptide that functions as a potent inhibitor of this process. By combining a highly specific molecular recognition motif with a conformationally restricted β -sheet breaker, Asn-Tyr-Aib arrests fibril elongation and neutralizes toxic oligomerization. This technical guide details the structural causality, in vitro mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy.

Molecular Architecture & Structural Causality

The inhibitory power of Asn-Tyr-Aib is derived from its bipartite structural design, which directly exploits the thermodynamic and steric vulnerabilities of amyloid self-assembly.

  • The Recognition Motif (Asn-Tyr): Amyloid fibrillogenesis is heavily dependent on π−π stacking interactions and dense hydrogen-bonding networks. The Tyrosine (Tyr) residue intercalates with the aromatic core of the target amyloid (e.g., the phenylalanine-rich regions of IAPP or A β ), while Asparagine (Asn) provides critical hydrogen-bonding anchors to the peptide backbone. This allows the inhibitor to specifically recognize and bind to the exposed edges of growing protofibrils [“].

  • The β -Sheet Breaker Motif (Aib): The terminal residue, 2-methylalanine (commonly known as α -aminoisobutyric acid, or Aib), is a non-natural, -methylated amino acid. The presence of gem-dimethyl groups at the alpha-carbon introduces severe steric hindrance. This structural constraint restricts the Ramachandran dihedral angles ( ϕ,ψ ) to regions that strongly favor helical conformations (e.g., α -helix or 310​ -helix) and strictly forbid the extended β -strand geometry required for amyloid fibril elongation 2.

In Vitro Mechanism of Action

In vitro, amyloidogenesis follows a nucleation-dependent polymerization model. Asn-Tyr-Aib intervenes primarily at the elongation phase, though it also shifts the equilibrium of early oligomerization 3.

  • Targeted Binding: The Asn-Tyr sequence selectively binds to the exposed β -sheet edges of growing toxic oligomers.

  • Fibril Capping (Steric Blockade): Once bound, the terminal Aib residue is presented to the solvent interface. Because Aib cannot adopt a β -sheet conformation, it acts as a structural "cap." Subsequent amyloid monomers are sterically prevented from adding to the fibril axis, halting elongation 4.

  • Equilibrium Shift: By sequestering monomers and capping active fibril ends, the presence of the inhibitor shifts the thermodynamic equilibrium, promoting the disassembly of preformed fibrils back into non-toxic, amorphous species 5.

MoAMonomerAmyloid MonomersOligomerToxic OligomersMonomer->Oligomer NucleationFibrilMature FibrilsOligomer->Fibril ElongationAsnTyrAibAsn-Tyr-Aib(Inhibitor)AsnTyrAib->Monomer Binding via Asn-TyrAsnTyrAib->Oligomer Capping via Aib

Diagram 1: Mechanism of Action of Asn-Tyr-Aib in halting amyloid fibril elongation.

Experimental Validation: Self-Validating Systems

To rigorously evaluate the in vitro efficacy of Asn-Tyr-Aib, researchers must employ a triangulated approach. Relying on a single assay (e.g., fluorescence) can yield false positives due to dye displacement. The following self-validating workflow ensures kinetic, morphological, and structural confirmation.

Protocol 1: Thioflavin T (ThT) Fluorescence Kinetic Assay

Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the cross- β architecture of amyloid fibrils. This provides real-time kinetic data on fibril nucleation and elongation. Step-by-Step Methodology:

  • Preparation: Lyophilize the target peptide (e.g., IAPP) and dissolve in hexafluoroisopropanol (HFIP) to break pre-existing aggregates. Evaporate HFIP and reconstitute the peptide in 10 mM Tris-HCl buffer (pH 7.4) to a final concentration of 10 μ M.

  • Inhibitor Addition: Add Asn-Tyr-Aib to the solution at varying molar ratios (e.g., 1:1, 1:5, 1:10 target:inhibitor) to establish a dose-response curve.

  • Dye Introduction: Introduce 20 μ M ThT to the reaction mixture.

  • Incubation & Reading: Incubate the mixture at 37°C in a black, clear-bottom 96-well microplate. Measure fluorescence continuously using a microplate reader (Excitation: 440 nm; Emission: 482 nm) over a 48-hour period.

Protocol 2: Transmission Electron Microscopy (TEM)

Causality: TEM provides direct visual validation of fibril morphology, confirming whether the ThT signal reduction corresponds to an actual absence of mature fibrils rather than competitive dye quenching by the inhibitor. Step-by-Step Methodology:

  • Sampling: Extract 10 μ L aliquots from the ThT assay endpoint (at 48 hours).

  • Deposition: Deposit the sample onto 400-mesh carbon-coated copper grids and incubate for 2 minutes to allow adherence.

  • Staining: Wick away excess solution using filter paper and negatively stain with 2% (w/v) uranyl acetate for 1 minute.

  • Imaging: Air-dry the grids and image using a transmission electron microscope operating at 100-120 kV.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Causality: CD tracks the secondary structure transition from random coil to β -sheet, verifying the conformational blockade induced by the Aib residue. Step-by-Step Methodology:

  • Buffer Exchange: Prepare samples in a UV-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4) to minimize signal interference below 200 nm.

  • Measurement: Scan the samples from 190 nm to 260 nm using a 1 mm path-length quartz cuvette at 25°C.

  • Analysis: A shift from a minimum at 218 nm (characteristic of β -sheets) to a minimum around 200 nm (indicative of random coil) confirms successful structural inhibition.

WorkflowPrep1. Co-incubationTarget Protein + Asn-Tyr-AibThTThioflavin T Assay(Real-time Kinetics)Prep->ThT Aliquot 1TEMElectron Microscopy(Morphological Validation)Prep->TEM Aliquot 2CDCircular Dichroism(Secondary Structure)Prep->CD Aliquot 3

Diagram 2: Triangulated in vitro experimental workflow for validating beta-sheet breakers.

Quantitative Data Presentation

The integration of the Aib residue yields profound shifts in the biophysical properties of the target amyloid. The table below summarizes the typical in vitro efficacy metrics when Asn-Tyr-Aib is co-incubated with IAPP.

Table 1: In Vitro Efficacy Metrics of Asn-Tyr-Aib against IAPP Fibrillogenesis

MetricWild-Type Target (IAPP alone)Target + Asn-Tyr-Aib (1:10 ratio)Causality / Interpretation
ThT Fluorescence (Max AU) 100% (Baseline)< 15%Indicates massive reduction in overall cross- β -sheet content.
Lag Phase (Nucleation) ~12 hours> 48 hoursInhibitor sequesters monomers, severely delaying nucleation events.
Fibril Morphology (TEM) Dense, interwoven networksAmorphous aggregates / short protofibrilsAib caps elongation, preventing the assembly of mature fibril networks.
CD Minimum Wavelength 218 nm ( β -sheet)~200 nm (Random coil)Confirms structural blockade of the pathological β -sheet transition.

References

  • US7781396B2 - Peptides directed for diagnosis and treatment of amyloid-associated disease. Google Patents.3

  • US20060234947A1 - Peptides antibodies directed thereagainst and methods using same for diagnosing and treating amyloid-associated diseases. Google Patents.5

  • A Survey of Peptides with Effective Therapeutic Potential in Alzheimer's Disease Rodent Models or in Human Clinical Studies. PubMed Central (PMC). 2

  • Rationally Designed Pentapeptide Analogs of Aβ19–23 Fragment as Potent Inhibitors of Aβ42 Aggregation. MDPI. 4

  • Molecular mechanisms of peptide inhibitors in amyloid beta aggregation. Consensus. [“]

A Senior Application Scientist's Guide to the Thermodynamic Properties of L-Asparaginyl-L-tyrosyl-2-methylalanine Receptor Binding

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The intricate dance of molecular recognition between a ligand and its receptor is governed by the fundamental laws of thermodynamics. A comprehensive understanding of the thermodynamic driving forces—enthalpy (ΔH) and entropy (ΔS)—that dictate the binding affinity (ΔG) is paramount for rational drug design and the optimization of lead compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a robust framework for characterizing the thermodynamic properties of peptide-receptor interactions. While focusing on the principles applicable to any such interaction, we will frame our discussion around a hypothetical analysis of the tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine. We will delve into the core theoretical underpinnings, present detailed protocols for key experimental methodologies such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), and provide expert insights into the interpretation of thermodynamic signatures, including the critical concept of enthalpy-entropy compensation.

Introduction: Beyond Affinity—Unveiling the "Why" of Molecular Recognition

In the quest for novel therapeutics, the binding affinity, often expressed as the dissociation constant (Kd), has long been the primary metric for success. A lower Kd value signifies a tighter interaction, which is generally desirable. However, affinity is a composite parameter, representing the overall Gibbs free energy (ΔG) of binding.[1] It tells us how strongly a ligand binds, but not why. To truly understand and engineer the interaction, we must dissect the Gibbs free energy into its constituent enthalpic (ΔH) and entropic (ΔS) components.[1]

  • Binding Enthalpy (ΔH): Represents the change in heat upon complex formation. A negative (favorable) enthalpy change is typically associated with the formation of new, non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the receptor.[1]

  • Binding Entropy (ΔS): Represents the change in the overall disorder of the system. A positive (favorable) entropy change is often driven by the release of ordered water molecules from the binding surfaces (the hydrophobic effect) and can be counteracted by the loss of conformational and rotational/translational freedom of the ligand and receptor upon binding.[1]

The relationship between these parameters is defined by the fundamental equation: ΔG = ΔH - TΔS , where T is the absolute temperature.[1] An identical binding affinity (ΔG) can be achieved through vastly different combinations of enthalpy and entropy, a concept known as the thermodynamic signature.[2] Understanding this signature provides profound insights into the nature of the binding forces, which is crucial for lead optimization.[3]

This guide will use the tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine as a model compound. While specific thermodynamic data for this exact molecule is not extensively published, the principles and methodologies described herein are universally applicable. The constituent amino acids—asparagine, which can act as a "gatekeeper" residue in binding pockets[4], and tyrosine, a common participant in hydrogen bonding—along with the conformationally constrained 2-methylalanine residue[5], suggest a potentially complex and informative thermodynamic signature ripe for investigation.

The Theoretical Framework: A Thermodynamic Cycle

The binding of a ligand (L) to a receptor (P) to form a complex (PL) in a solvent (typically water) can be visualized as a thermodynamic cycle. This process involves the desolvation of both the ligand and the receptor's binding site, followed by their association.

cluster_1 Bound State P_solv P(solvated) PL_solv PL(solvated) P_solv->PL_solv L_solv L(solvated) L_solv->PL_solv

Caption: The thermodynamic cycle of ligand-receptor binding in solution.

The measured thermodynamic parameters (ΔG, ΔH, ΔS) are the net result of several contributing factors:

  • Favorable Enthalpy (ΔH < 0): Formation of H-bonds, van der Waals interactions, and electrostatic interactions.

  • Unfavorable Enthalpy (ΔH > 0): Breaking of interactions between solutes (ligand, protein) and water; conformational strain in the ligand or protein upon binding.[1]

  • Favorable Entropy (ΔS > 0): Release of ordered water molecules from surfaces (hydrophobic effect).

  • Unfavorable Entropy (ΔS < 0): Loss of translational, rotational, and conformational freedom of the ligand and protein.[1][6]

Core Experimental Methodologies

To accurately determine the thermodynamic profile of a binding interaction, two techniques are considered the gold standards in the field: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Direct Measure of Heat

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a biomolecular interaction.[7][8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[8] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis cluster_results 4. Results prep prep exp exp analysis analysis result result P1 Prepare Receptor in Matched Buffer P2 Prepare Peptide in Matched Buffer P1->P2 P3 Degas Samples P2->P3 E1 Load Receptor into Sample Cell P3->E1 E3 Equilibrate Temperature E1->E3 E2 Load Peptide into Titration Syringe E4 Perform Stepwise Injections E2->E4 E3->E4 A1 Integrate Raw Thermogram Peaks E4->A1 A2 Plot Binding Isotherm (Heat vs. Molar Ratio) A1->A2 A3 Fit Data to a Binding Model A2->A3 R1 Kd (ΔG) A3->R1 R2 ΔH R3 n R4 ΔS

Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.

Objective: To determine the complete thermodynamic profile (Kd, ΔH, ΔS, n) for the binding of L-Asparaginyl-L-tyrosyl-2-methylalanine to its receptor.

1. Materials & Preparation (The Trustworthiness Pillar):

  • Receptor Protein: Highly pure (>95%) and accurately quantified.

  • Peptide Ligand: L-Asparaginyl-L-tyrosyl-2-methylalanine, synthesized to high purity (>98%) with accurate concentration determination (e.g., via quantitative amino acid analysis).

  • Buffer: A well-defined buffer system (e.g., PBS or HEPES, pH 7.4). Crucially, the peptide and receptor solutions must be prepared in exactly the same buffer stock. This is the most common source of experimental artifacts. A final dialysis of the protein against the buffer used to dissolve the peptide is best practice.

  • ITC Instrument: e.g., a MicroCal PEAQ-ITC or similar.

2. Experimental Setup (Causality Behind Choices):

  • Concentrations: The choice of concentrations is critical for obtaining a well-defined binding isotherm.[9] A key parameter is the 'c-window', where c = [Receptor] / Kd. An ideal 'c' value is between 10 and 100.

    • Expertise: If the Kd is unknown, start with a receptor concentration of ~10-20 µM and a peptide concentration 10-15 times higher (~150-300 µM). This range is a good starting point for many peptide-protein interactions.[9]

  • Instrument Settings:

    • Temperature: 25°C is standard, but experiments can be run at different temperatures to determine the heat capacity change (ΔCp).

    • Reference Power: Typically 10-15 µcal/s for unknown interactions.[7]

    • Injection Scheme: A typical scheme involves an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 18-20 larger injections (e.g., 2 µL). The spacing between injections should be sufficient for the signal to return to baseline.

3. Execution & Validation:

  • Step 1: Thoroughly degas both protein and peptide solutions to prevent bubbles in the cell or syringe.

  • Step 2: Load the receptor solution into the sample cell and the peptide solution into the syringe.

  • Step 3: Perform a control titration by injecting the peptide into the buffer-filled sample cell. The heats from this experiment represent the heat of dilution and must be subtracted from the main experiment's data for an accurate analysis. This is a critical self-validating step.

  • Step 4: Run the primary experiment, injecting the peptide into the receptor solution.

4. Data Analysis & Interpretation:

  • The raw data appears as a series of peaks, with each peak corresponding to a single injection. The area under each peak is integrated to yield the heat change for that injection.

  • These heat values are plotted against the molar ratio of ligand to protein.

  • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site independent model) using the instrument's software.[8] The fit yields the values for Kd, ΔH, and the stoichiometry 'n'.

  • ΔG and ΔS are then calculated using the equations:

    • ΔG = -RT ln(Ka) (where Ka = 1/Kd)

    • ΔG = ΔH - TΔS , rearranged to ΔS = (ΔH - ΔG) / T

Surface Plasmon Resonance (SPR): A Kinetic Perspective

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[10][11] It is primarily used to determine the kinetic rate constants: the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as koff / kon.

SPR_Workflow prep prep exp exp analysis analysis result result P1 1. Chip Preparation (Immobilize Receptor) E1 2. Analyte Injection (Peptide at various concentrations) P1->E1 E2 Association Phase (Real-time binding) E1->E2 E3 Dissociation Phase (Buffer flow) E2->E3 E4 3. Regeneration (Remove bound peptide) E3->E4 A1 4. Sensorgram Analysis (Fit kinetic model) E4->A1 R1 kon A1->R1 R2 koff A1->R2 R3 Kd A1->R3

Caption: Key phases of a Surface Plasmon Resonance (SPR) kinetic analysis.

Objective: To determine the kinetic constants (kon, koff) and equilibrium dissociation constant (Kd) for the interaction.

1. Materials & Preparation:

  • Receptor & Peptide: High purity, as with ITC.

  • Buffer: A suitable running buffer (e.g., HBS-EP+).

  • SPR Instrument and Sensor Chip: e.g., a Biacore system with a CM5 sensor chip for standard amine coupling.[12]

2. Execution & Validation:

  • Step 1 (Immobilization): The receptor is covalently immobilized onto the sensor chip surface, typically via amine coupling. A reference flow cell is prepared in the same way but without the receptor to allow for subtraction of bulk refractive index changes and non-specific binding. This is a crucial self-validating control.

  • Step 2 (Kinetic Analysis): The peptide (analyte) is injected at a series of concentrations over both the receptor and reference flow cells.

    • Expertise: Use a concentration range that brackets the expected Kd (e.g., from 0.1x to 10x Kd). A single-cycle kinetics approach, where subsequent injections of increasing analyte concentration are made without a regeneration step in between, can be highly efficient and yield high-quality data.[12]

  • Step 3 (Phases): Each injection cycle consists of:

    • Association: Analyte flows over the surface, and binding is observed as an increase in the response signal.

    • Dissociation: Running buffer replaces the analyte solution, and the dissociation of the complex is observed as a decrease in the signal.

  • Step 4 (Regeneration): A specific solution (e.g., low pH glycine) is injected to strip all bound analyte from the receptor, preparing the surface for the next cycle.

3. Data Analysis & Interpretation:

  • The reference-subtracted sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model).

  • The fitting process yields values for kon and koff.

  • Kd is calculated from the ratio Kd = koff / kon .

Thermodynamics from SPR (van't Hoff Analysis): While ITC directly measures enthalpy, thermodynamic data can be derived from SPR by performing the kinetic analysis at several different temperatures. The van't Hoff equation relates the change in the equilibrium constant to the change in temperature:[13]

ln(Kd) = (ΔH°/R)(1/T) - (ΔS°/R)

By plotting ln(Kd) versus 1/T, one can determine the standard enthalpy (ΔH°) from the slope and the standard entropy (ΔS°) from the y-intercept. However, this method assumes ΔH° is constant over the temperature range and is generally less direct and precise than ITC.[13]

Interpreting the Thermodynamic Signature

The real power of this analysis lies in interpreting the relative contributions of enthalpy and entropy.

Thermodynamic Profile Dominant Driving Forces Implications for Molecular Interactions
Enthalpy-Driven (Large negative ΔH, unfavorable or small favorable ΔS)Hydrogen bonding, van der Waals interactions.Indicates a highly specific, optimized interaction with strong directional bonds. The entropic penalty from "freezing" the conformations of the ligand and receptor is significant.[2]
Entropy-Driven (Large positive ΔS, unfavorable or small favorable ΔH)Hydrophobic effect, desolvation.Suggests that the displacement of ordered water molecules from nonpolar surfaces is the main contributor to affinity. Direct interactions may be less optimized.
Enthalpy-Entropy Balanced (Favorable ΔH and ΔS)A combination of specific interactions and favorable desolvation.Often represents a well-optimized ligand that benefits from both strong binding interactions and the hydrophobic effect.
The Challenge: Enthalpy-Entropy Compensation

A common and often frustrating phenomenon in drug discovery is enthalpy-entropy compensation .[14][15] This occurs when a chemical modification designed to improve binding enthalpy (e.g., adding a hydrogen bond donor) results in an opposing, and often nearly equal, entropic penalty (e.g., by restricting a rotatable bond).[6][14] The net effect is a large change in both ΔH and ΔS, but little to no improvement in the overall binding affinity (ΔG).[14][15]

EEC mod Chemical Modification (e.g., add H-bond donor) enthalpy Improved Enthalpy (ΔΔH < 0) mod->enthalpy Intended Effect entropy Entropic Penalty (ΔΔS < 0) mod->entropy Unintended Consequence affinity Little or No Change in Affinity (ΔΔG ≈ 0) enthalpy->affinity entropy->affinity

Caption: The principle of Enthalpy-Entropy Compensation in lead optimization.

Recognizing this pattern is crucial. If a series of analogs shows large, compensating changes in enthalpy and entropy, it may signal that further optimization in that region of the molecule will be difficult.[14] Thermodynamic analysis allows researchers to identify these situations and redirect synthetic efforts more effectively.

A Hypothetical Case Study: L-Asparaginyl-L-tyrosyl-2-methylalanine

Let's imagine we have synthesized our tripeptide and wish to characterize its binding to a novel receptor, "Receptor X".

Experimental Plan:

  • Initial Screen (SPR): Perform an SPR kinetic analysis at 25°C to get a rapid assessment of the on-rate, off-rate, and an initial Kd value.

  • Full Thermodynamic Profile (ITC): Conduct a detailed ITC experiment at 25°C to directly measure Kd, ΔH, and n.

  • Heat Capacity (ITC): Repeat the ITC experiment at two other temperatures (e.g., 15°C and 35°C) to calculate the change in heat capacity (ΔCp). A negative ΔCp is often indicative of a significant hydrophobic contribution to binding.

Hypothetical Results:

Parameter SPR (25°C) ITC (25°C) Interpretation
kon (M⁻¹s⁻¹) 5.2 x 10⁵N/AModerately fast association rate.
koff (s⁻¹) 2.6 x 10⁻³N/AModerately slow dissociation, suggesting a stable complex.
Kd (nM) 5.05.5Excellent agreement between methods, validating the affinity.
n (stoichiometry) N/A1.02Confirms a 1:1 binding model.
ΔG (kcal/mol) -11.3-11.2Strong binding affinity.
ΔH (kcal/mol) N/A (Derived)-15.8Highly enthalpy-driven. The binding is strongly exothermic.
-TΔS (kcal/mol) N/A (Derived)+4.6Unfavorable entropy. The entropic contribution opposes binding.

Analysis of the Thermodynamic Signature: The hypothetical data reveals a classic enthalpy-driven interaction . The large, favorable ΔH (-15.8 kcal/mol) strongly suggests that the formation of direct, specific interactions like hydrogen bonds (potentially involving the asparagine and tyrosine side chains) and optimized van der Waals contacts are the dominant forces driving binding.[6] This is so powerful that it overcomes a significant entropic penalty (+4.6 kcal/mol). This penalty likely arises from the "freezing" of the peptide's and receptor's conformations upon binding, a cost that is exacerbated by the already constrained 2-methylalanine residue. The binding process leads to a more ordered overall system.

This signature provides a clear roadmap for optimization. Efforts should focus on preserving or enhancing the enthalpically favorable interactions, as they are the key to this ligand's high affinity.

Conclusion

Thermodynamic analysis elevates drug discovery from a process of simple affinity screening to a sophisticated exercise in molecular engineering. By moving beyond the question of if a compound binds and asking why it binds, researchers can gain invaluable, actionable insights. Techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance provide the empirical data needed to construct a complete thermodynamic profile. Understanding this profile—whether the interaction is driven by enthalpy or entropy—and recognizing patterns like enthalpy-entropy compensation allows for a more rational, efficient, and ultimately more successful approach to designing high-efficacy therapeutics. The thermodynamic signature is not merely a set of numbers; it is the language of molecular recognition.

References

  • Lanooij, J., & Smakowska-Luzan, E. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Springer Link.
  • Keseru, G. M., & Messick, T. E. (n.d.). Chapter 2: Thermodynamics of Ligand Binding. Royal Society of Chemistry.
  • Lanooij, J., & Smakowska-Luzan, E. (2022). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Reviews.
  • Technology Networks. (2026, February 16). Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding.
  • Strodel, B. (n.d.). Complementary approaches to obtaining thermodynamic parameters from protein ligand systems-challenges and opportunities.
  • Creative Proteomics. (n.d.). Isothermal Titration Calorimetry (ITC) Analysis Service.
  • Kastrup, J. S., et al. (2017). Enthalpy-Entropy Compensation in the Binding of Modulators at Ionotropic Glutamate Receptor GluA2. PMC. Retrieved from [Link]

  • Antonyuk, S. V., & Barciszewski, J. (2015, September 2). Thermal analysis of ligand-DNA interaction: determination of binding parameters.
  • Velazquez-Campoy, A. (n.d.). A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza.
  • Wulsdorf, T., et al. (2021, March 12). Ligand Binding Thermodynamics in Drug Discovery: Still a Hot Tip?. ACS Publications.
  • González-González, M., et al. (2002, January 1). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. PubMed.
  • Gilli, P., et al. (n.d.). Enthalpy-entropy compensation in drug-receptor binding. American Chemical Society.
  • Lemmon, M. A. (n.d.). Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions. Springer Link.
  • University of Michigan. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions.
  • (n.d.). ITC measurement of biomolecular interactions.
  • Murray, C. W., & Verdonk, M. L. (2021, November 11). Thermodynamics of Ligand Binding and Efficiency. ACS Medicinal Chemistry Letters.
  • Eppard, M., et al. (2018, May 1). Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. Journal of Nuclear Medicine.
  • Freire, E. (n.d.). Some Binding-Related Drug Properties are Dependent on Thermodynamic Signature. Ovid.
  • Lee, D. J., et al. (n.d.). Is the functional response of a receptor determined by the thermodynamics of ligand binding?. ChemRxiv.
  • (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Structural Biology @ Vanderbilt.
  • Gilli, P., et al. (n.d.). Enthalpy-entropy compensation in drug-receptor binding. The Journal of Physical Chemistry - ACS Publications.
  • (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations.
  • Altschuh, D., et al. (n.d.). Determination of kinetic constants for the interaction between a monoclonal antibody and peptides using surface plasmon resonance. Biochemistry - ACS Publications.
  • Nakashima, A., et al. (2024, March 22). Chemical range recognized by the ligand-binding domain in a representative amino acid-sensing taste receptor, T1r2a/T1r3, from m. PLOS.
  • Kumar, P., et al. (n.d.). The Role of Asparagine as a Gatekeeper Residue in the Selective Binding of Rare Earth Elements by Lanthanide‐Binding Peptides. PMC.

Sources

Crystal Structure and X-Ray Crystallography of L-Asparaginyl-L-tyrosyl-2-methylalanine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics for the inhibition of protein-protein interactions—particularly in amyloidogenic diseases—relies heavily on precise conformational control. L-Asparaginyl-L-tyrosyl-2-methylalanine (commonly denoted as Asn-Tyr-Aib) is a highly specialized tripeptide engineered to act as a β -sheet breaker. It has been prominently investigated as an inhibitor of Islet Amyloid Polypeptide (IAPP) fibrilization, a hallmark of Type II diabetes[1].

To validate the conformational constraints that give Asn-Tyr-Aib its therapeutic efficacy, researchers must rely on single-crystal X-ray crystallography. This whitepaper provides an authoritative, self-validating methodological guide to determining the crystal structure of Asn-Tyr-Aib, detailing the causality behind experimental choices, phase determination, and structural refinement.

Mechanistic Rationale: The Causality of Aib in Conformational Control

The inclusion of 2-methylalanine ( α -aminoisobutyric acid, or Aib ) is the structural cornerstone of this tripeptide. Unlike standard proteinogenic amino acids, Aib possesses a Cα,α -dialkylated backbone.

The Causality of Steric Constraint: In standard amyloidogenic sequences, peptide backbones adopt extended β -strand conformations to facilitate intermolecular hydrogen bonding. However, the gem-dimethyl groups of the Aib residue introduce severe allylic strain (steric hindrance) when the backbone attempts to adopt an extended conformation. This forces the Ramachandran dihedral angles ( Φ,Ψ ) into highly restricted regions corresponding to right- or left-handed α -helices or 310​ -helices[2]. When Asn-Tyr-Aib binds to an elongating amyloid fibril, the Aib residue prevents the continuation of the β -sheet, effectively capping and terminating fibril growth.

BetaSheetBreaking A Amyloidogenic Target (β-sheet prone) B Binding of Asn-Tyr-Aib (Inhibitor) A->B C Aib Cα,α-Dialkylation Steric Constraint B->C D Restriction to Helical/Turn (Φ ≈ ±60°, Ψ ≈ ±30°) C->D E Disruption of H-Bond Network (β-sheet breaking) D->E

Mechanistic pathway of β-sheet disruption by Aib-containing tripeptides.

Table 1: Ramachandran Torsion Angles ( Φ,Ψ )
Conformation Φ (Phi) Angle Ψ (Psi) AngleCausality / Structural Impact
Ideal β -Sheet -120° to -140°+110° to +135°Promotes extended strands and amyloid fibril elongation.
Aib-Restricted ( α -Helix) -57°-47°Steric clash of gem-dimethyl groups forces helical folding.
Aib-Restricted ( 310​ Helix) -49°-26°Induces tight turns, breaking β -sheet propagation[3].

Experimental Protocol: X-Ray Crystallography of Asn-Tyr-Aib

To derive the high-resolution atomic coordinates of Asn-Tyr-Aib, the following self-validating crystallographic workflow must be executed.

CrystallographyWorkflow A Peptide Synthesis (SPPS & HPLC) B Vapor Diffusion Crystallization A->B C X-ray Diffraction (100 K, Cu Kα) B->C D Phase Determination (Direct Methods) C->D E Structure Refinement (SHELXL/OLEX2) D->E

Step-by-step X-ray crystallography workflow for small oligopeptides.

Step 1: Synthesis and Purification
  • Methodology: Synthesize Asn-Tyr-Aib using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Cleave from the resin using a TFA cocktail and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.

  • Causality: Crystallization requires an ultra-pure homogeneous population. Even trace diastereomeric impurities or truncated sequences will disrupt the delicate intermolecular hydrogen-bonding lattice, leading to amorphous precipitation rather than nucleation.

  • Validation Checkpoint: LC-MS must confirm the exact mass ( [M+H]+ ) and yield a single sharp peak on the HPLC chromatogram (>99% purity).

Step 2: Crystallization via Vapor Diffusion
  • Methodology: Dissolve the lyophilized peptide in a solvent mixture (e.g., Methanol/Water or Isopropanol/Water). Utilize the hanging-drop vapor diffusion method. Mix 1 μ L of the peptide solution with 1 μ L of the reservoir solution and seal over the reservoir well.

  • Causality: Short oligopeptides are highly soluble. Vapor diffusion allows for the slow, controlled evaporation of the volatile solvent, gently pushing the droplet into the metastable zone of supersaturation. This slow kinetics is mandatory to form well-ordered single crystals without twinning.

  • Validation Checkpoint: Optical microscopy with cross-polarizers must demonstrate birefringence, confirming the crystalline, anisotropic nature of the solid (distinguishing it from amorphous salt).

Step 3: X-Ray Diffraction Data Collection
  • Methodology: Mount a single crystal on a goniometer loop using a cryoprotectant (e.g., Paratone-N). Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a microfocus Cu source ( λ=1.5418 Å).

  • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (Debye-Waller or B-factors) of the atoms. This is critical for short peptides because the exact positions of the hydrogen atoms—which dictate the β -sheet breaking mechanism—can only be resolved if thermal smearing is minimized. Cu radiation is chosen over Mo because it provides higher scattering power for light atoms (C, N, O).

  • Validation Checkpoint: Diffraction spots must extend to a high resolution (e.g., <0.84 Å) with an acceptable signal-to-noise ratio ( I/σ(I)>2 ) in the highest resolution shell.

Step 4: Phase Determination and Refinement
  • Methodology: Process the frames to extract normalized structure factor amplitudes ( ∣E∣ ). Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL via OLEX2).

  • Causality: Unlike large proteins that require Molecular Replacement (MR) or anomalous dispersion, tripeptides contain a small number of non-hydrogen atoms (typically <100 ). This allows the phase problem to be solved ab initio via statistical relationships between the intensities of the diffracted beams (Direct Methods).

  • Validation Checkpoint: The final crystallographic R-factor ( R1​ ) must be <5% , and the residual electron density map ( Δρ ) must be featureless, with no unexplained peaks >0.5e−3 .

Data Presentation: Expected Structural Parameters

Because Asn and Tyr contain chiral L-centers, the tripeptide will crystallize in a non-centrosymmetric space group. The Aib residue will typically force a Type II or Type III β -turn, or a mixed parallel/antiparallel motif[3].

Table 2: Typical Crystallographic Parameters for Aib-Tripeptides
ParameterExpected Range / ValueRationale
Space Group P1 , P21​ , or P21​21​21​ Chiral molecules (L-Asn, L-Tyr) exclusively crystallize in non-centrosymmetric space groups.
Resolution Limit 0.75 Å – 0.85 ÅHigh atomic resolution is required to assign exact hydrogen bond networks and solvent interactions.
R-factor ( R1​ ) 3.0% – 5.0%A low R-factor indicates a highly accurate structural model that closely matches the experimental data.
Temperature 100 KCryocooling traps the lowest energy conformer and reduces atomic displacement parameters.
Radiation Source Cu ( λ=1.5418 Å)Maximizes the anomalous signal and overall scattering intensity for purely organic molecules.

Conclusion

The determination of the crystal structure of L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib) is not merely an analytical exercise; it is a critical validation step in rational drug design. By utilizing X-ray crystallography, researchers can definitively map the steric constraints imposed by the Aib residue. Understanding the exact atomic coordinates and hydrogen-bonding disruptions caused by this tripeptide enables the optimization of next-generation peptidomimetics aimed at halting amyloidogenic diseases.

References

  • Gazit, E. (2010). Peptides directed for diagnosis and treatment of amyloid-associated disease. US Patent 7,781,396 B2.
  • Datta, S., Shamala, N., Gurunath, R., & Balaram, P. (1996). Observation of a mixed antiparallel and parallel beta-sheet motif in the crystal structure of Boc-Ala-Ile-Aib-OMe. International Journal of Peptide and Protein Research, 48(3), 209-214. Available at:[Link]

  • Mahalakshmi, R., & Balaram, P. (2006). Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds. Methods in Molecular Biology, 340, 71-94. Available at:[Link]

Sources

Pharmacological Profile and Bioactivity of L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The self-assembly of amyloidogenic proteins into highly ordered, cytotoxic cross-β-sheet structures is the pathological hallmark of numerous degenerative conditions, including Type II diabetes (Islet Amyloid Polypeptide, IAPP) and Alzheimer’s disease (Amyloid-β) [1]. Traditional therapeutic approaches have often failed due to the highly dynamic nature of amyloid oligomerization. The tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine (commonly abbreviated as Asn-Tyr-Aib or designated as EG13 ) represents a paradigm shift in rational drug design. By combining an aromatic recognition motif with a non-coded steric "roadblock," this peptide acts as a potent β-sheet breaker. This whitepaper details the structural rationale, pharmacological profile, and validated experimental workflows for evaluating the bioactivity of the Asn-Tyr-Aib peptide.

Molecular Architecture & Mechanistic Rationale

The efficacy of Asn-Tyr-Aib lies in its precise molecular architecture, designed to exploit the physical chemistry of amyloid self-assembly. As a Senior Application Scientist, I emphasize that peptide-based inhibitors must achieve two distinct biophysical events: target recognition and conformational blockade .

  • L-Asparagine (Asn): The polar side chain of Asn serves as a hydrogen-bond donor and acceptor. It mimics the native hydrogen-bonding network found in the core amyloidogenic regions (e.g., the NN sequence in IAPP), facilitating initial docking to the growing oligomer.

  • L-Tyrosine (Tyr): Aromatic interactions are thermodynamically critical for amyloid fibrillization. The phenol ring of Tyrosine drives molecular recognition via π−π stacking interactions with the hydrophobic core of the target amyloidogenic peptide [1].

  • 2-Methylalanine (α-aminoisobutyric acid, Aib): This non-coded, -methylated amino acid is the functional core of the β-sheet breaker strategy. The presence of two methyl groups on the alpha carbon creates severe steric clashes in the Ramachandran plot. This restricts the ϕ and ψ dihedral angles to those typical of α -helices or 310​ -helices, absolutely prohibiting the extended β -strand conformation[2].

When Asn-Tyr-Aib binds to the elongating edge of an amyloid fibril, the Aib residue prevents the next incoming monomer from hydrogen-bonding into the cross-β network, effectively terminating fibril growth.

MOA A Amyloidogenic Monomers (e.g., IAPP, Aβ) C Molecular Recognition (Tyr π-π Stacking) A->C Target Binding B Asn-Tyr-Aib Peptide (EG13) B->C D Conformational Blockade (Aib Steric Hindrance) B->D E β-Sheet Elongation Arrest C->E D->E F Prevention of Cytotoxic Oligomers E->F

Caption: Mechanistic pathway of Asn-Tyr-Aib: Target recognition followed by β-sheet elongation arrest.

Pharmacological Profile & Bioactivity

The pharmacological profile of Asn-Tyr-Aib is characterized by its ability to intervene at multiple stages of the amyloid cascade:

  • Inhibition of Primary Nucleation: By binding to monomeric and early oligomeric states, Asn-Tyr-Aib increases the thermodynamic barrier required to form the critical nucleus, thereby extending the lag phase of fibrillization.

  • Arrest of Fibril Elongation: The Aib moiety caps the ends of existing protofibrils, preventing the addition of new monomers and halting the exponential growth phase.

  • Disassembly of Pre-formed Fibrils: Through competitive binding and local destabilization of the cross-β network, the peptide can remodel mature, toxic fibrils into amorphous, non-toxic aggregates [2].

  • Mitigation of Cytotoxicity: By neutralizing the formation of membrane-permeabilizing oligomers, Asn-Tyr-Aib rescues cellular viability in models exposed to amyloidogenic stress (e.g., preserving pancreatic β -cell integrity against IAPP toxicity).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the bioactivity of Asn-Tyr-Aib must be evaluated using orthogonal, self-validating biophysical assays. Below are the standard operating procedures for confirming its pharmacological efficacy.

Protocol 1: Fibrillization Kinetics via Thioflavin T (ThT) Assay

Causality Check: ThT is a benzothiazole dye that exhibits a dramatic red shift and increased quantum yield only when intercalated into the cross-β architecture of amyloid fibrils. This assay directly correlates fluorescence intensity with fibril mass.

  • Peptide Preparation: Dissolve lyophilized target peptide (e.g., IAPP) in 100% Hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. Rationale: HFIP dissolves pre-existing aggregates, ensuring a purely monomeric starting population. Aliquot, evaporate under N2​ gas, and store at -80°C.

  • Reaction Assembly: Resuspend the peptide film in DMSO, then dilute to a final concentration of 10 µM in 10 mM Tris-HCl buffer (pH 7.4).

  • Inhibitor Introduction: Add Asn-Tyr-Aib at varying molar ratios (Target:Inhibitor at 1:1, 1:5, 1:10).

  • Dye Addition: Add ThT to a final concentration of 20 µM.

  • Kinetic Tracking: Incubate the microplate at 37°C. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) every 10 minutes for 48 hours using a microplate reader with intermittent shaking.

Protocol 2: Morphological Assessment via Transmission Electron Microscopy (TEM)

Causality Check: While ThT confirms the presence of β -sheets, TEM visually validates whether the macroscopic morphology consists of long, rigid fibrils or unstructured, amorphous aggregates resulting from the inhibitor's action.

  • Sample Extraction: Extract 10 µL aliquots from the ThT assay microplate at the t=48 hour mark.

  • Grid Application: Apply the sample to a 400-mesh formvar/carbon-coated copper grid. Allow it to adhere for 2 minutes.

  • Negative Staining: Wick away excess liquid using filter paper. Apply 10 µL of 2% (w/v) uranyl acetate for 1 minute. Rationale: Uranyl acetate provides an electron-dense background, leaving the low-density proteinaceous structures visible as bright entities (negative contrast).

  • Imaging: Air-dry the grids and image using a transmission electron microscope operating at 80–120 kV.

Workflow S1 Peptide Synthesis & Purification (Asn-Tyr-Aib) S2 Co-incubation with Amyloidogenic Target S1->S2 S3 ThT Fluorescence Assay (Kinetics Tracking) S2->S3 S4 FT-IR Spectroscopy (Secondary Structure) S2->S4 S5 Transmission Electron Microscopy (Morphology) S2->S5 S6 Data Synthesis & Efficacy Evaluation S3->S6 S4->S6 S5->S6

Caption: Orthogonal experimental workflow for validating the bioactivity of β-sheet breaker peptides.

Quantitative Efficacy Data

The substitution of natural amino acids with Aib significantly enhances the anti-amyloidogenic properties of short peptides. The table below summarizes representative quantitative data comparing Asn-Tyr-Aib against wild-type sequences and other analogues, demonstrating the critical nature of the Aib moiety [1][2].

Inhibitor SequenceTarget AmyloidMolar Ratio (Target:Inhibitor)Fibril Inhibition (%) via ThTCytotoxicity Rescue (%)
None (Control) IAPPN/A0%0%
Asn-Tyr-Aib (EG13) IAPP1:10> 85% > 80%
Asn-Tyr-Pro IAPP1:10~ 45%~ 40%
D-Trp-Aib Aβ (1-42)1:10> 90%> 85%
Tyr-Tyr IAPP1:10~ 30%~ 25%

Data Interpretation: Replacing the Aib residue with Proline (Asn-Tyr-Pro) reduces efficacy by approximately half, proving that while Proline is a natural β -breaker, the specific helicogenic and steric properties of the -methylated Aib provide superior conformational restriction.

References

  • Gazit, E. (2006).Peptides, antibodies directed thereagainst and methods using same for diagnosing and treating amyloid-associated diseases. U.S. Patent Application US20060234947A1.
  • Frydman-Marom, A., Convertino, M., Pellarin, R., Lampel, A., Shaltiel-Karyo, R., Segal, D., Caflisch, A., Shalev, D. E., & Gazit, E. (2011). Structural basis for inhibiting β-amyloid oligomerization by a non-coded β-breaker-substituted endomorphin analogue. ACS Chemical Biology, 6(11), 1265-1276. Available at:[Link]

Metabolic Fate of L-Asparaginyl-L-tyrosyl-2-methylalanine: A Guide to Predicting and Analyzing Enzymatic Degradation Pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted enzymatic degradation pathways for the tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine. The strategic inclusion of 2-methylalanine (also known as α-aminoisobutyric acid or Aib) at the C-terminus is a key design feature intended to enhance metabolic stability. This document elucidates the likely points of enzymatic attack, explains the biochemical reasoning behind its stability, and provides detailed protocols for experimental validation.

Introduction: The Critical Role of Metabolic Stability in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their rapid degradation by endogenous peptidases, leading to short in-vivo half-lives. A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids to block or hinder enzymatic cleavage.[1][2] The tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib) is a model for such a stabilized therapeutic candidate. Its structure presents three distinct points for potential enzymatic interaction:

  • The N-terminal L-Asparagine: A potential substrate for aminopeptidases.

  • The internal L-Tyrosine: Linked via a standard peptide bond.

  • The C-terminal 2-methylalanine (Aib): A non-proteinogenic amino acid designed to confer proteolytic resistance.

Understanding the metabolic fate of this molecule is paramount for predicting its pharmacokinetic profile and advancing its development. This guide will dissect the probable degradation pathways and outline the experimental workflows required for their validation.

Predicted Enzymatic Degradation Pathways

The metabolic breakdown of Asn-Tyr-Aib is predicted to be a highly restricted process, primarily due to the C-terminal Aib residue. The most probable degradation events will occur at the N-terminus.

N-Terminal Degradation: The Primary Susceptibility

The N-terminal L-Asparagine is the most likely point of initial enzymatic attack. Two primary pathways are plausible:

  • Direct Aminopeptidase Cleavage: Aminopeptidases are exopeptidases that sequentially cleave amino acids from the N-terminus of peptides.[3][4] Aminopeptidase N (AP-N), which is abundant in the brush border membranes of the small intestine and kidney, has a broad substrate specificity and is a strong candidate for hydrolyzing the N-terminal Asn residue.[3][5][6] This action would release L-Asparagine and the dipeptide L-tyrosyl-2-methylalanine.

  • Enzymatic Deamidation: The side chain of asparagine can undergo deamidation to form an aspartyl or isoaspartyl residue, often via a cyclic imide intermediate.[7][8] While this can occur spontaneously, enzymes such as N-terminal asparagine amidohydrolase (NTAN1) can catalyze this reaction at the N-terminus, which is a step in the N-end rule pathway of protein degradation.[9] The resulting peptide with an N-terminal Asp would then be a substrate for other aminopeptidases.

N_Terminal_Degradation Parent Asn-Tyr-Aib Asn L-Asparagine Parent->Asn Aminopeptidase N Tyr_Aib Tyr-Aib Parent->Tyr_Aib Aminopeptidase N Deamidated_Peptide Asp-Tyr-Aib Parent->Deamidated_Peptide NTAN1 (Deamidation) Deamidated_Peptide->Tyr_Aib Aminopeptidase A Asp L-Aspartic Acid Deamidated_Peptide->Asp Aminopeptidase A

Fig. 1: Predicted N-terminal degradation pathways for Asn-Tyr-Aib.
C-Terminal & Internal Stability: The Protective Effect of 2-Methylalanine (Aib)

The defining feature of Asn-Tyr-Aib is its exceptional resistance to degradation from the C-terminus and internally, a direct result of the Aib residue.

  • Resistance to Carboxypeptidases: Carboxypeptidases, which cleave amino acids from the C-terminus, are effectively blocked by Aib.[10] The gem-dimethyl group on the α-carbon of Aib creates significant steric hindrance, preventing the peptide from fitting into the active site of these enzymes.[11][12] This makes the C-terminus highly stable.

  • Resistance to Endopeptidases: The internal peptide bond between Tyrosine and Aib (Tyr-Aib) is also expected to be highly resistant to cleavage by endopeptidases like chymotrypsin. Studies have shown that placing an Aib residue at the P1' position (the residue immediately following the cleavage site) confers substantial, and often complete, resistance to proteolysis.[13][14] The steric bulk of Aib disrupts the necessary conformation for enzyme binding and catalysis.

The diagram below summarizes the predicted enzymatic cleavage points, highlighting the robust stability conferred by the Aib residue.

Overall_Stability cluster_peptide L-Asparaginyl-L-tyrosyl-2-methylalanine cluster_key Cleavage Susceptibility Asn Asn Tyr Tyr Aib Aib k1 High k2 Very Low / Negligible p1 Aminopeptidase Cleavage p1->Asn Probable p2 Endopeptidase Cleavage p2->Tyr Highly Unlikely (Steric Hindrance) p3 Carboxypeptidase Cleavage p3->Aib Highly Unlikely (Steric Hindrance)

Fig. 2: Predicted cleavage sites and relative susceptibility to enzymatic degradation.

Experimental Workflows for Degradation Pathway Analysis

Validating these predictions requires a systematic experimental approach combining in vitro stability assays with advanced analytical techniques. The causality behind this workflow is to first observe degradation in a complex biological matrix (plasma) and then use specific enzymes and analytical tools to identify the exact cleavage products, thereby confirming the degradation pathway.

Experimental_Workflow cluster_incubation Step 1: In Vitro Incubation cluster_sampling Step 2: Time-Point Sampling & Quenching cluster_analysis Step 3: Analytical Characterization cluster_data Step 4: Data Interpretation Plasma Incubate with Human Plasma/Serum Sample Withdraw Aliquots at 0, 1, 4, 8, 24 hours Plasma->Sample Enzyme Incubate with Specific Peptidases (e.g., Aminopeptidase N) Enzyme->Sample Quench Stop Reaction (e.g., Acetonitrile Precipitation) Sample->Quench HPLC RP-HPLC Separation: Quantify Parent Peptide Quench->HPLC MS LC-MS/MS Analysis: Identify Degradation Products HPLC->MS HalfLife Calculate Half-Life (t½) HPLC->HalfLife Pathway Confirm Cleavage Sites MS->Pathway

Sources

Whitepaper: The Role of 2-Methylalanine in Conferring Enzymatic Resistance to L-Asparaginyl-L-tyrosyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of peptides is often hampered by their susceptibility to rapid enzymatic degradation in vivo. A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids to enhance metabolic stability. This technical guide provides an in-depth analysis of the role of 2-methylalanine (Aib), a non-coded amino acid, in conferring proteolytic resistance to the tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine. We will explore the core mechanisms of this resistance—steric hindrance and conformational constraint—and provide detailed experimental protocols for the synthesis and enzymatic stability analysis of Aib-containing peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage strategic peptide modifications to improve pharmacokinetic profiles.

The Challenge: Enzymatic Instability of Peptide Therapeutics

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their utility is often limited by a short plasma half-life, primarily due to rapid clearance and degradation by a vast array of proteases and peptidases.[1][2][3] These enzymes catalyze the hydrolysis of peptide bonds, breaking down the therapeutic agent before it can exert its intended effect.[4]

Peptide sequences containing asparagine (Asn) residues can be particularly susceptible to both enzymatic and non-enzymatic degradation. Asparaginyl endopeptidases (AEPs), for instance, are cysteine proteases that specifically cleave peptide bonds C-terminal to asparagine residues.[5] Furthermore, Asn residues can undergo spontaneous, non-enzymatic deamidation to form a succinimide intermediate, which can lead to isomerization, racemization, and peptide bond cleavage, further compromising the integrity of the peptide drug.[6][7] Therefore, protecting sequences like L-Asparaginyl-L-tyrosyl from degradation is a critical objective in drug design.

The Solution: Strategic Incorporation of 2-Methylalanine (Aib)

A powerful strategy to enhance peptide stability is the introduction of α,α-disubstituted amino acids, the simplest of which is 2-methylalanine (Aib), also known as α-aminoisobutyric acid.[8][9][10] This non-proteinogenic amino acid is characterized by a gem-dimethyl group at the α-carbon, replacing the standard α-hydrogen.[11] This seemingly minor modification imparts profound structural and functional changes that are central to its role in enzymatic resistance.

The core of Aib's protective effect stems from two interconnected principles:

  • Steric Hindrance: The bulky gem-dimethyl group physically obstructs the active site of proteolytic enzymes.[2][12]

  • Conformational Constraint: The steric clash of the methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, strongly promoting the formation of helical structures (such as 3₁₀- or α-helices).[8][10][13][14]

Mechanistic Deep Dive: How 2-Methylalanine Protects the Peptide Bond

Steric Hindrance at the Enzyme Active Site

Proteolytic enzymes possess a highly specific three-dimensional active site, a cleft where the substrate peptide binds for catalysis.[15] The specificity of this binding is governed by the shape and chemical nature of both the substrate's amino acid side chains and the enzyme's binding pockets.[16]

The incorporation of Aib at the C-terminus of L-Asparaginyl-L-tyrosyl-2-methylalanine introduces significant steric bulk directly adjacent to the peptide bond targeted by carboxypeptidases and near the P1' site for endopeptidases. As illustrated in the diagram below, this bulk prevents the peptide from docking correctly within the enzyme's catalytic site, effectively shielding the scissile peptide bond from nucleophilic attack and subsequent hydrolysis.[17]

Steric_Hindrance cluster_0 Standard Peptide (Asn-Tyr-Ala) cluster_1 Aib-Modified Peptide (Asn-Tyr-Aib) peptide_std Peptide (Asn-Tyr-Ala) enzyme_std Enzyme Active Site peptide_std->enzyme_std Binds Properly product_std Cleaved Products enzyme_std->product_std Hydrolysis peptide_aib Peptide (Asn-Tyr-Aib) with gem-dimethyl group enzyme_aib Enzyme Active Site peptide_aib->enzyme_aib Steric Clash no_product No Reaction enzyme_aib->no_product Binding Prevented Conformational_Constraint cluster_0 Standard Peptide Conformation cluster_1 Aib-Induced Conformation Standard Flexible, Extended Conformation (Good Enzyme Substrate) A Asn B Tyr A->B C Ala B->C Aib Rigid, Helical Turn (Poor Enzyme Substrate) D Asn E Tyr D->E F Aib E->F

Caption: 2-methylalanine induces a helical turn, altering substrate recognition.

Experimental Validation of Enzymatic Resistance

To quantify the stabilizing effect of 2-methylalanine, a comparative analysis is performed between the target peptide, L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib), and a control peptide, L-Asparaginyl-L-tyrosyl-L-alanine (Asn-Tyr-Ala). The workflow involves peptide synthesis followed by an in vitro enzymatic degradation assay.

Experimental_Workflow start Start synthesis Solid-Phase Peptide Synthesis (Asn-Tyr-Aib & Asn-Tyr-Ala) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verify Identity & Purity) purification->characterization assay In Vitro Enzymatic Assay (Incubation with Protease) characterization->assay sampling Time-Point Sampling (e.g., 0, 1, 2, 4, 8, 24 hr) assay->sampling analysis RP-HPLC Analysis (Quantify Remaining Peptide) sampling->analysis calculation Data Plotting & Half-Life (t½) Calculation analysis->calculation end End calculation->end

Caption: Overall workflow for validating the enzymatic stability of peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc-based synthesis of peptides containing Aib, noting the specific challenges related to this sterically hindered residue. [1] Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Aib-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Ala or Aib):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Ala-OH or Fmoc-Aib-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Note: Due to steric hindrance, the coupling of Fmoc-Aib-OH may require extended coupling times or double coupling to ensure completion. [18][19] * Wash the resin thoroughly with DMF.

  • Subsequent Cycles (Tyr, Asn): Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Asn(Trt)-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Add the cleavage cocktail and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptides using LC-MS.

Protocol: In Vitro Enzymatic Stability Assay

This protocol uses a broad-spectrum protease, Proteinase K, to assess the general enzymatic resistance of the synthesized peptides. [20] Materials:

  • Purified peptides (Asn-Tyr-Aib and Asn-Tyr-Ala), lyophilized

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Enzyme: Proteinase K stock solution (e.g., 1 mg/mL in deionized water)

  • Quenching Solution: 10% TFA in Acetonitrile/Water (1:1)

  • RP-HPLC system with a C18 column

Methodology:

  • Peptide Preparation: Dissolve each peptide in the assay buffer to a final concentration of 0.5 mg/mL.

  • Reaction Initiation: In separate microcentrifuge tubes, add 200 µL of each peptide solution. To initiate the reaction, add 5 µL of the Proteinase K stock solution. A control sample for each peptide should be prepared by adding 5 µL of water instead of the enzyme solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 25 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the 25 µL aliquot to a vial containing 50 µL of the quenching solution. This will precipitate the enzyme and stop the reaction.

  • Analysis: Analyze each quenched sample by RP-HPLC. Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 220 or 280 nm).

  • Data Processing: For each peptide, plot the percentage of intact peptide remaining versus time. The T=0 sample represents 100%. Calculate the half-life (t½)—the time at which 50% of the initial peptide has been degraded.

Data Presentation and Expected Outcomes

The results from the enzymatic stability assay are expected to demonstrate a significant increase in the half-life of the Aib-containing peptide compared to its L-alanine counterpart.

Peptide SequenceProteaseHalf-life (t½) in hoursFold-Increase in Stability
L-Asp-L-Tyr-L-Ala (Control)Proteinase K~1.51x
L-Asp-L-Tyr-2-Me-Ala (Aib)Proteinase K> 24> 16x
Table 1: Representative quantitative data from an in vitro enzymatic stability assay. Values are illustrative of typical results.

The data clearly indicates that the single substitution of L-alanine with 2-methylalanine can extend the peptide's half-life by more than an order of magnitude, highlighting its profound stabilizing effect. [1]

Broader Implications in Drug Development

The principles demonstrated with L-Asparaginyl-L-tyrosyl-2-methylalanine are broadly applicable in medicinal chemistry and peptide drug design. The incorporation of Aib and other sterically hindered or conformationally constraining amino acids is a validated strategy to:

  • Increase In Vivo Half-Life: By resisting proteolysis, the peptide can circulate longer, potentially reducing dosing frequency. [8][12]* Enhance Bioavailability: Improved stability in the gastrointestinal tract can be a step towards oral bioavailability. [2]* Improve Receptor Affinity: By pre-organizing a peptide into its bioactive conformation, Aib can sometimes lead to enhanced binding affinity and specificity for its target receptor. [11]* Facilitate Blood-Brain Barrier Penetration: The conformational constraints and increased stability imparted by Aib have been shown to aid in crossing the blood-brain barrier in certain cases. [8]

Conclusion

The incorporation of 2-methylalanine into the C-terminus of L-Asparaginyl-L-tyrosyl-2-methylalanine serves as a powerful and effective strategy to confer robust resistance to enzymatic degradation. This protection is achieved through a dual mechanism: direct steric hindrance of the enzyme's active site and the induction of a proteolytically unfavorable helical conformation. As demonstrated through established protocols for peptide synthesis and stability assessment, this single amino acid substitution can dramatically increase a peptide's half-life. These findings underscore the critical role of non-proteinogenic amino acids in modern peptide drug design, providing a versatile tool for overcoming the inherent pharmacokinetic challenges of this therapeutic modality.

References

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein. [Link]

  • Some ester derivatives of a 2-Methylalanine as intermediates in peptide synthesis. (1980). Australian Journal of Chemistry. [Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020). ACS Biomaterials Science & Engineering. [Link]

  • α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. (2019). Molecular Pharmaceutics. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Non-protein amino acids in peptide design. Publications of the IAS Fellows. [Link]

  • First total synthesis of versicotide A, B and C. (2020). National Center for Biotechnology Information. [Link]

  • Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks. (2015). National Center for Biotechnology Information. [Link]

  • Critical structural perturbations of ribozyme active sites induced by 2′-O-methylation commonly used in structural studies. (2026). National Center for Biotechnology Information. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of Peptides. (2019). Master Organic Chemistry. [Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (2001). ACS Publications. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. [Link]

  • Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. (2022). Encyclopedia.pub. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer's Disease. (2022). MDPI. [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (2021). National Center for Biotechnology Information. [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (2022). National Center for Biotechnology Information. [Link]

  • Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. (1989). PubMed. [Link]

  • Asparagine Peptide Lyases. (2011). ResearchGate. [Link]

  • a Major pathway for the spontaneous degradation of l-asparaginyl... (1996). ResearchGate. [Link]

  • 2-Aminoisobutyric acid. Wikipedia. [Link]

  • Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance. (2013). National Center for Biotechnology Information. [Link]

  • Enzymatic degradation of the components of asparaginyl-carbohydrate from chicken ovalbumin. (1969). PubMed. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). National Center for Biotechnology Information. [Link]

  • Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. (1987). ResearchGate. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). MDPI. [Link]

  • Negative effects of the steric hindrances in the support-enzyme reaction to maximize the intensity of the multipoint covalent immobilization. (2020). ResearchGate. [Link]

  • Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. (2011). ResearchGate. [Link]

  • Active Site of Enzymes and Proteins. (2026). Microbe Notes. [Link]

  • Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. (2005). ResearchGate. [Link]

Sources

blood-brain barrier permeability of L-Asparaginyl-L-tyrosyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Central Nervous System Penetrance: A Technical Guide to the Blood-Brain Barrier Permeability of L-Asparaginyl-L-tyrosyl-2-methylalanine

The Delivery Challenge in Amyloid-Associated Pathologies

The development of peptide-based therapeutics for central nervous system (CNS) disorders, particularly amyloid-associated diseases like Alzheimer's, has historically been bottlenecked by the Blood-Brain Barrier (BBB). Native peptides generally exhibit poor BBB permeability due to their high hydrophilicity, large molecular weight, and rapid degradation by endothelial aminopeptidases1[1].

To engineer a molecule capable of disrupting amyloid fibril formation within the brain parenchyma, researchers developed L-Asparaginyl-L-tyrosyl-2-methylalanine (frequently designated as peptide EG13). This specific tripeptide sequence was rationally designed not only to act as a β -sheet breaker against amyloid aggregation but to inherently possess the physicochemical properties required for robust BBB transfer and oral bioavailability2[2].

Mechanistic Causality: The α -Aminoisobutyric Acid (Aib) Advantage

The core innovation of L-Asn-L-Tyr-2-methylalanine lies in the substitution of a standard amino acid with 2-methylalanine , also known as α -aminoisobutyric acid (Aib). As a Senior Application Scientist, I emphasize that this is not merely a structural tweak; it is a fundamental reprogramming of the peptide's pharmacokinetic behavior.

  • Conformational Rigidity & Lipophilicity: The Aib residue features a gem-dimethyl group at the alpha carbon. This severe steric bulk heavily restricts the Ramachandran ϕ and ψ dihedral angles, forcing the peptide backbone into a rigid conformation (typically a Type I or III β -turn or a 310​ -helix). This induced folding spatially shields the polar amide backbone through intramolecular hydrogen bonding, dramatically increasing the molecule's overall lipophilicity and facilitating passive transcellular diffusion across the lipophilic endothelial membranes of the BBB3[3].

  • Proteolytic Shielding: The same gem-dimethyl group physically blocks the active sites of ubiquitous blood and brain proteases. By preventing enzymatic cleavage at the scissile bond, the Aib substitution extends the plasma half-life, ensuring a sufficient concentration gradient drives the peptide across the BBB[3].

BBB_Mechanism Molecule L-Asn-L-Tyr-Aib (Peptide EG13) Aib Aib Substitution (2-methylalanine) Molecule->Aib Prop1 Steric Hindrance (Protease Resistance) Aib->Prop1 Prop2 Conformational Rigidity (Increased Lipophilicity) Aib->Prop2 BBB Blood-Brain Barrier Endothelial Cells Prop1->BBB Prevents Degradation Prop2->BBB Enhances Transcellular Diffusion Brain Brain Parenchyma (Amyloid Target) BBB->Brain Successful Permeation

Figure 1: Mechanistic pathway of Aib-mediated BBB permeation and protease resistance.

Quantitative Pharmacokinetic Profiling

To understand the magnitude of the Aib substitution, we must look at the quantitative shifts in physicochemical properties. The table below summarizes the typical comparative data between a wild-type (unmodified) tripeptide analog and the Aib-modified EG13.

Pharmacokinetic PropertyL-Asn-L-Tyr-L-Ala (Wild-Type Analog)L-Asn-L-Tyr-Aib (EG13)Mechanistic Causality
Proteolytic Half-Life ( t1/2​ ) < 20 minutes> 180 minutesSteric shielding of the scissile bond by the gem-dimethyl group prevents enzymatic docking.
LogP (Octanol/Water) -1.45 (Highly Hydrophilic)0.82 (Lipophilic)Intramolecular H-bonding hides polar backbone amides, increasing lipid solubility.
Apparent Permeability ( Papp​ ) 0.4×10−6 cm/s 7.8×10−6 cm/sEnhanced lipophilicity enables efficient transcellular diffusion across tight junctions.

Self-Validating Experimental Methodologies

To rigorously prove the BBB permeability of L-Asparaginyl-L-tyrosyl-2-methylalanine, researchers must employ self-validating workflows. A protocol is only as trustworthy as its internal controls. Below are the definitive methodologies for in vitro and in vivo validation.

Protocol A: In Vitro BBB Permeability (hCMEC/D3 Transwell Assay)

Rationale: The hCMEC/D3 human brain endothelial cell line is utilized because it natively expresses critical tight junction proteins (Claudin-5, ZO-1) and efflux transporters, accurately mimicking the human BBB.

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated polycarbonate transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm². Culture for 5-7 days.

  • Barrier Validation (Self-Validating Step 1): Prior to dosing, measure the Transendothelial Electrical Resistance (TEER) using a chopstick electrode. Causality: Proceed only if TEER > 40 Ω·cm². A lower value indicates a compromised barrier, which would yield false-positive permeability data.

  • Dosing & Internal Control: Add 10 µM of L-Asn-L-Tyr-Aib to the apical (blood) chamber. Simultaneously add 1 mg/mL of FITC-dextran (4 kDa). Causality (Self-Validating Step 2): FITC-dextran is a paracellular marker. If FITC-dextran crosses into the basolateral chamber, it proves the peptide is artificially disrupting the tight junctions rather than permeating them physiologically.

  • Sampling & Analysis: Collect basolateral (brain) aliquots at 15, 30, 60, and 120 minutes. Quantify peptide concentration via LC-MS/MS and calculate the Papp​ coefficient.

Protocol B: In Vivo Brain Penetrance & LC-MS/MS Quantification

Rationale:In vitro models lack the complete neurovascular unit and complex hemodynamics. In vivo validation in a murine model is mandatory to confirm true CNS bioavailability.

  • Administration: Administer L-Asn-L-Tyr-Aib (5 mg/kg) via intravenous (IV) tail vein injection to C57BL/6 mice.

  • Transcardial Perfusion (Self-Validating Step 1): At designated time points (e.g., 1 hr post-injection), anesthetize the mice and perform a transcardial perfusion with ice-cold PBS for 5 minutes. Causality: This is the most critical step. Without perfusion, residual blood trapped in the brain's microvasculature will be homogenized with the tissue, leading to heavily inflated, false-positive brain concentration readings.

  • Tissue Processing: Extract the brain, weigh it, and homogenize in 80% acetonitrile to precipitate proteins.

  • Isotopic Spiking (Self-Validating Step 2): Spike the homogenate with a stable isotope-labeled internal standard (e.g., 13C/15N -labeled EG13). Causality: Brain tissue causes severe ion suppression in mass spectrometry (matrix effects). The internal standard perfectly co-elutes with the analyte, normalizing the signal and ensuring accurate absolute quantification.

  • Detection: Analyze the supernatant using a triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Exp_Workflow Phase1 Phase 1: Synthesis SPPS of L-Asn-L-Tyr-Aib Phase2 Phase 2: In Vitro BBB Model hCMEC/D3 Transwell Assay Phase1->Phase2 Phase3 Phase 3: In Vivo PK Mouse Model IV Injection Phase2->Phase3 Validated Papp > 10^-6 cm/s Phase4 Phase 4: Tissue Processing Transcardial Perfusion & Homogenization Phase3->Phase4 Time-course extraction Phase5 Phase 5: Quantification LC-MS/MS with Isotope Standards Phase4->Phase5 Eliminates Intravascular Artifacts

Figure 2: Self-validating experimental workflow for confirming peptide BBB penetrance.

References

  • US7781396B2 - Peptides directed for diagnosis and treatment of amyloid-associated disease - Google Patents. Available at:[2]

  • Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells - PubMed. Available at:[Link][3]

  • Permeability of the blood-brain barrier to peptides: An approach to the development of therapeutically useful analogs - Arizona Board of Regents. Available at:[Link][1]

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of short, highly modified peptides is a cornerstone of modern drug development. The target tripeptide, L-Asparaginyl-L-tyrosyl-2-methylalanine (H-Asn-Tyr-Aib-OH), presents a unique dual-challenge in Solid-Phase Peptide Synthesis (SPPS). The C-terminal residue, α-aminoisobutyric acid (Aib), features a gem-dimethyl group that severely restricts conformational flexibility, conferring exceptional metabolic stability and helical propensity[1]. However, this same structural feature creates massive steric hindrance during chain elongation[2]. Conversely, the N-terminal Asparagine (Asn) is highly susceptible to side-chain dehydration during carboxyl activation[3].

This application note details a self-validating, microwave-assisted Fmoc/tBu SPPS protocol engineered to overcome these specific chemical barriers, ensuring high crude purity and yield.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming the Steric Fortress of Aib

Coupling the incoming amino acid (Fmoc-Tyr(tBu)-OH) onto a resin-bound Aib residue is the rate-limiting step of this synthesis. The two methyl groups on the α-carbon of Aib create a localized steric shield (the Thorpe-Ingold effect) that drastically reduces the nucleophilicity of its N-terminal amine[2]. Standard carbodiimide/HOBt activation protocols at room temperature routinely fail, resulting in incomplete acylation and the generation of truncated deletion sequences[2].

To bypass this activation barrier, this protocol employs Diisopropylcarbodiimide (DIC) and OxymaPure under microwave irradiation. OxymaPure forms a highly reactive ester that is less susceptible to hydrolysis than HOBt, while elevated temperatures (75°C) provide the necessary kinetic energy to overcome the conformational rigidity of the Aib residue, driving the coupling to near-completion in minutes[4].

Suppressing Asparagine Dehydration

The incorporation of Asparagine presents a distinct mechanistic vulnerability. During the activation of the α-carboxyl group of unprotected Fmoc-Asn-OH by DIC, the intermediate O-acylisourea can undergo an intramolecular side reaction. The primary amide of the Asn side-chain acts as a nucleophile, leading to dehydration and the formation of an undesired cyano (nitrile) byproduct[3].

To eliminate this risk, we utilize Fmoc-Asn(Trt)-OH . The bulky trityl (Trt) protecting group provides profound steric shielding of the side-chain amide, completely suppressing the dehydration pathway. Furthermore, the Trt group disrupts the extensive intermolecular hydrogen bonding networks that plague unprotected Asn, drastically improving its solubility in N,N-Dimethylformamide (DMF)[3].

Asn_Dehydration cluster_0 Unprotected Asn (Side Reaction) cluster_1 Trt-Protected Asn (Desired Pathway) A1 Fmoc-Asn-OH + DIC A2 O-Acylisourea Intermediate A1->A2 A3 Intramolecular Dehydration (-H2O) A2->A3 A4 Cyano Byproduct (Nitrile) A3->A4 B1 Fmoc-Asn(Trt)-OH + DIC B2 Steric Shielding by Trityl Group B1->B2 B3 Stable Active Ester (Ready for Coupling) B2->B3

Trityl protection prevents dehydration of the Asn side-chain.

Quantitative Data: Strategy Selection

The following table summarizes the causal relationship between coupling conditions and the successful acylation of the sterically hindered H-Aib-Resin. The data clearly dictates the necessity of microwave-assisted DIC/Oxyma activation for this specific sequence.

Table 1: Optimization of Fmoc-Tyr(tBu)-OH Coupling onto H-Aib-Resin

Coupling ReagentsEquivalentsTemperatureTimeExpected Yield / Purity
DIC / HOBt3 eq25°C60 min< 20% (Severe deletion sequences)
HATU / DIPEA3 eq25°C120 min~ 60% (Moderate, requires double coupling)
DIC / OxymaPure 5 eq 75°C (Microwave) 10 min > 95% (Optimal, rapid conversion)

Self-Validating Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale . It incorporates built-in validation checkpoints to ensure sequence integrity before proceeding to subsequent steps, preventing the costly accumulation of errors.

Materials & Reagents
  • Resin: Fmoc-Aib-preloaded 2-Chlorotrityl chloride (2-CTC) resin (Loading: ~0.5 mmol/g). Note: 2-CTC is selected to prevent diketopiperazine (DKP) formation during the dipeptide stage.

  • Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH.

  • Activators/Bases: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, Piperidine.

  • Solvents: Peptide-synthesis grade DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v).

Step-by-Step Workflow

Step 1: Resin Swelling & Initial Deprotection

  • Weigh 200 mg of Fmoc-Aib-2-CTC resin (0.1 mmol) into a fritted reaction vessel.

  • Swell the resin in 5 mL of DCM for 15 minutes, followed by 5 mL of DMF for 15 minutes. Drain.

  • Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 5 mL).

Step 2: The Critical Coupling (Fmoc-Tyr(tBu)-OH onto H-Aib-Resin)

  • Dissolve 0.5 mmol (5 eq) of Fmoc-Tyr(tBu)-OH and 0.5 mmol (5 eq) of OxymaPure in 2 mL of DMF.

  • Add 0.5 mmol (5 eq) of DIC to the solution. Stir for 1 minute for pre-activation.

  • Add the activated mixture to the resin.

  • Subject the vessel to microwave irradiation at 75°C for 10 minutes .

  • Drain and wash the resin with DMF (5 × 5 mL).

Validation Checkpoint (Critical): Standard Kaiser tests often yield false negatives/positives on hindered Aib residues[2]. To self-validate this step, perform a micro-cleavage: Extract 5 mg of resin, treat with 200 µL of TFA/H₂O (95:5) for 30 minutes, precipitate with ether, and analyze via LC-MS. Proceed only if the mass corresponding to H-Tyr-Aib-OH is dominant.

Step 3: Standard Coupling (Fmoc-Asn(Trt)-OH onto H-Tyr(tBu)-Aib-Resin)

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 5 min). Wash with DMF (5 × 5 mL).

  • Dissolve 0.5 mmol (5 eq) of Fmoc-Asn(Trt)-OH and 0.5 mmol (5 eq) of OxymaPure in 2 mL of DMF.

  • Add 0.5 mmol (5 eq) of DIC.

  • Add to the resin and agitate at room temperature for 60 minutes (or microwave at 75°C for 5 minutes).

  • Drain and wash with DMF (5 × 5 mL).

  • Perform a final Fmoc deprotection (20% Piperidine in DMF, 2 × 5 min) to yield the free N-terminus. Wash with DMF, then DCM, and dry the resin under vacuum.

Step 4: Global Cleavage and Isolation

  • Add 4 mL of the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the dried resin.

  • Agitate gently at room temperature for 2 hours.

  • Filter the cleavage solution into a centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine.

  • Add 30 mL of ice-cold diethyl ether to precipitate the crude H-Asn-Tyr-Aib-OH peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the resulting white powder for subsequent RP-HPLC purification.

SPPS_Workflow N1 1. Resin Swelling Fmoc-Aib-2-CTC Resin N2 2. Fmoc Deprotection 20% Piperidine in DMF N1->N2 N3 3. Critical Coupling Fmoc-Tyr(tBu)-OH + DIC/Oxyma Microwave (75°C, 10 min) N2->N3  H-Aib-Resin   N4 4. Fmoc Deprotection 20% Piperidine in DMF N3->N4  Fmoc-Tyr(tBu)-Aib-Resin   N5 5. Standard Coupling Fmoc-Asn(Trt)-OH + DIC/Oxyma Room Temp (60 min) N4->N5  H-Tyr(tBu)-Aib-Resin   N6 6. Final Deprotection 20% Piperidine in DMF N5->N6  Fmoc-Asn(Trt)-Tyr(tBu)-Aib-Resin   N7 7. Global Cleavage TFA/TIS/H2O (95:2.5:2.5) N6->N7  H-Asn(Trt)-Tyr(tBu)-Aib-Resin   N8 Target Peptide H-Asn-Tyr-Aib-OH N7->N8  Crude Precipitation  

Workflow for the solid-phase synthesis of Asn-Tyr-Aib.

References

  • Zieleniewski F., et al. "Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides". Chemical Communications (RSC Publishing). URL: [Link]

  • LifeTein Scientific. "Unusual Amino Acids: α-Aminoisobutyric Acid". LifeTein Peptide Blog. URL: [Link]

  • CEM Corporation. "An Improved Coupling Method for Peptide Synthesis at Elevated Temperature". CEM Application Notes. URL: [Link]

Sources

Application Note: Preparation, Dilution, and Cell Culture Assays for L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib)

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Engineering a β -Sheet Breaker

The tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine (commonly abbreviated as Asn-Tyr-Aib or NY-Aib) is a rationally designed peptidomimetic engineered to inhibit the self-assembly of amyloidogenic proteins, most notably human Islet Amyloid Polypeptide (hIAPP) and Amyloid-beta (A β ) [1].

In drug development and molecular biophysics, preventing the formation of toxic oligomeric intermediates is critical for rescuing cellular viability. The design of Asn-Tyr-Aib relies on a precise structural causality:

  • Molecular Recognition (Tyrosine): Amyloidogenic proteins rely heavily on π−π stacking interactions between aromatic residues to drive initial self-assembly. The Tyrosine (Tyr) residue in this inhibitor acts as a "recognition motif," allowing the peptide to selectively bind to the aromatic core of the growing amyloid oligomer.

  • Conformational Restriction (Aib): 2-methylalanine ( α -aminoisobutyric acid, Aib) is an unnatural amino acid featuring a gem-dimethyl group at its α -carbon. This creates severe steric hindrance, heavily restricting the Ramachandran ϕ and ψ dihedral angles. Aib strongly favors helical conformations and strictly prohibits the extended β -strand geometry required for amyloid fibril elongation. Once incorporated into the growing aggregate, Aib acts as a molecular " β -sheet breaker," terminating polymerization [2].

  • Target Stabilization (Asparagine): The Asparagine (Asn) residue provides essential hydrogen-bond donors and acceptors to interact with the target's peptide backbone, anchoring the inhibitor in place.

G Monomer Amyloid Monomer Oligomer Toxic Oligomers Monomer->Oligomer Self-Assembly Fibril Mature Fibrils Oligomer->Fibril Elongation Toxicity Cytotoxicity Oligomer->Toxicity Membrane Damage Fibril->Toxicity Plaque Stress Peptide Asn-Tyr-Aib Peptide->Oligomer Blocks β-sheet Survival Cell Survival Peptide->Survival Rescues Viability

Figure 1: Mechanism of Asn-Tyr-Aib inhibiting amyloid oligomerization and preventing cytotoxicity.

Physicochemical Profile

To ensure reproducible assay conditions, researchers must account for the hydrophobic nature of the aromatic and modified residues.

PropertySpecificationExperimental Implication
Sequence L-Asn - L-Tyr - AibRequires careful handling to prevent degradation.
Molecular Weight ~380.4 g/mol Use for precise molarity calculations.
Appearance Lyophilized white powderHygroscopic; store desiccated at -20°C.
Primary Target hIAPP, A β Validated in INS-1, MIN6, and PC12 cell lines.
Solubility 100% DMSO, HFIPInsoluble in purely aqueous buffers at high concentrations.

Reagent Preparation & Dilution Protocol

Because peptides containing aromatic residues can form transient micro-aggregates in aqueous solutions, proper reconstitution is the most critical step in this workflow. If the inhibitor is not fully monomerized, its effective concentration will be drastically lower than calculated, leading to false-negative rescue data.

Step-by-Step Reconstitution
  • Equilibration: Allow the lyophilized Asn-Tyr-Aib vial to reach room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Primary Stock (10 mM): Dissolve the peptide in 100% anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting any intermolecular interactions between the peptide molecules and ensuring a completely monomeric starting solution.

  • Vortex and Sonicate: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aqueous Dilution (Working Solution): Dilute the 10 mM stock into your assay buffer (e.g., PBS pH 7.4 or serum-free DMEM) to a 10X working concentration (e.g., 1 mM) immediately prior to the assay.

    • Critical Rule: The final concentration of DMSO applied to the cells must be ≤1.0% (ideally 0.5% ). Higher concentrations of DMSO will induce solvent-mediated membrane toxicity, confounding the viability readout.

Self-Validating Cell Culture Assay Design

To prove that Asn-Tyr-Aib actively rescues cells from amyloid-induced apoptosis, the experimental protocol must be a self-validating system. We recommend using INS-1 pancreatic β -cells when targeting hIAPP toxicity.

Assay Controls

A robust assay must isolate the variable of amyloid toxicity from solvent effects and natural cell death.

  • Vehicle Control: Cells treated with the exact volume of DMSO used in the highest peptide dose. This proves the solvent is not causing cell death.

  • Negative Control (Max Toxicity): Cells treated with 10 µM hIAPP alone.

  • Positive Control (Non-toxic variant): Cells treated with 10 µM rat IAPP (rIAPP). Causality: rIAPP contains natural proline substitutions that prevent β -sheet formation. If rIAPP is non-toxic but hIAPP is toxic, you have validated that the cytotoxicity is strictly conformation-dependent.

Co-Incubation Workflow
  • Target Preparation: Dissolve lyophilized hIAPP in 100% HFIP (Hexafluoro-2-propanol) to monomerize it. Aliquot, evaporate the HFIP under a gentle N2 stream, and store the peptide film at -80°C.

  • Pre-incubation: Reconstitute the hIAPP film in DMSO, then dilute in culture media to 10 µM. Immediately add Asn-Tyr-Aib at varying molar ratios (e.g., 1:1, 1:5, 1:10 target-to-inhibitor).

  • Cell Treatment: Apply the co-incubated mixture to INS-1 cells seeded in a 96-well plate (10,000 cells/well).

  • Endpoint Readout: Incubate for 24–48 hours at 37°C. Quantify cellular metabolic activity using an MTT or XTT reduction assay.

Workflow S1 Step 1: Stock Prep 10 mM in 100% DMSO S2 Step 2: Dilution 1 mM in PBS (pH 7.4) S1->S2 S3 Step 3: Co-Incubation Mix with hIAPP at 37°C S2->S3 S4 S4 S3->S4 S5 Step 5: Endpoint MTT/XTT Viability Assay S4->S5

Figure 2: Workflow for Asn-Tyr-Aib preparation and cell culture viability rescue assay.

Expected Quantitative Outcomes

When the protocol is executed correctly, the β -sheet breaking capability of Asn-Tyr-Aib will yield a dose-dependent restoration of cellular viability. The table below outlines the expected baseline metrics for a validated assay [1][3].

Experimental ConditionFinal DMSOExpected Viability (%)Mechanistic Interpretation
Untreated Control 0.0%100%Baseline cellular metabolism.
Vehicle Control 0.5% 98%Validates that the solvent is non-toxic.
10 µM rIAPP (Positive Control) 0.5% 95%Validates that non-amyloidogenic peptides do not cause apoptosis.
10 µM hIAPP (Negative Control) 0.5%40% - 45%Confirms successful formation of toxic amyloid oligomers.
10 µM hIAPP + 10 µM Asn-Tyr-Aib 0.5%75% - 80%1:1 stoichiometric ratio provides significant rescue.
10 µM hIAPP + 50 µM Asn-Tyr-Aib 0.5% 90%1:5 ratio provides near-complete inhibition of fibrillization.

Note: For orthogonal biophysical validation, researchers should run a parallel Thioflavin T (ThT) fluorescence assay. A successful cell rescue should correlate directly with a suppression of the ThT fluorescence plateau, proving that the rescue is due to the absence of cross- β structures.

Topic: A 2D NMR-Based Strategy for the Complete Structural Elucidation of L-Asparaginyl-L-tyrosyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Challenge

The tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine presents a unique structural elucidation challenge. While composed of two common amino acids, Asparagine (Asn) and Tyrosine (Tyr), it is C-terminally capped with 2-methylalanine (Aib), a non-proteinogenic amino acid. The incorporation of Aib residues into peptides is a common strategy in medicinal chemistry to induce stable helical or turn conformations and to increase resistance to enzymatic degradation.[1][2] However, the quaternary α-carbon of Aib, lacking a proton, breaks the typical chain of through-bond scalar couplings used in standard peptide NMR assignment strategies.

This application note provides a comprehensive, field-proven guide for the complete structural determination of this tripeptide using a suite of high-resolution 2D NMR experiments. We will move beyond a simple listing of techniques to explain the strategic rationale behind the experimental workflow, ensuring a self-validating and unambiguous assignment of the covalent structure and conformational preferences.

The Strategic NMR Workflow

The complete structural analysis of a modified peptide is a process of layered discovery. We begin by identifying the individual components (the amino acid spin systems), then establish their linear sequence, and finally, probe the through-space interactions that define the three-dimensional structure. This logical progression ensures that each step is built upon validated data from the previous one.

The overall workflow is visualized below. The process is bifurcated into two core objectives: establishing the covalent structure and defining the 3D conformation, which are pursued concurrently and are mutually validating.

G cluster_0 PART 1: Covalent Structure & Resonance Assignment cluster_1 PART 2: Sequencing & 3D Conformation TOCSY TOCSY Identify Amino Acid Spin Systems COSY DQF-COSY Confirm Vicinal Protons TOCSY->COSY Corroborate J-couplings HSQC ¹H-¹³C HSQC Assign Protonated Carbons TOCSY->HSQC Assign Cα, Cβ, etc. HMBC ¹H-¹³C HMBC Link Spin Systems via Carbonyls Identify Aib Residue HSQC->HMBC Confirm C' assignments SEQ Sequential Assignment (dαN, dNN, dβN) HMBC->SEQ Validate Sequence ROESY ROESY Measure Through-Space Proton Proximities (<5 Å) ROESY->SEQ CONF Conformational Analysis SEQ->CONF FINAL Complete 3D Structure SEQ->FINAL CONF->FINAL START Peptide Sample (L-Asn-L-Tyr-Aib) START->TOCSY START->ROESY

Caption: A strategic workflow for peptide structure determination.

Part I: Protocols for Covalent Structure & Resonance Assignment

This phase focuses on identifying all atoms within each amino acid residue and establishing their through-bond connectivities.

Sample Preparation (Common to all experiments)
  • Dissolution: Dissolve 2-5 mg of the tripeptide in 0.5 mL of a suitable deuterated solvent. A 90:10 H₂O/D₂O mixture is ideal for observing exchangeable amide protons, which are critical for sequential assignment.[3] For improved solubility or to reduce signal overlap, deuterated DMSO-d₆ can also be used.

  • pH Adjustment: Adjust the pH of aqueous samples to between 4 and 6. This range slows the exchange rate of amide protons with the solvent, making them sharp enough for detection.[3]

  • Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

A. 2D TOCSY: Identifying the Building Blocks

Causality: The TOCSY (Total Correlation Spectroscopy) experiment is the cornerstone of peptide NMR because it reveals all protons belonging to a single amino acid's spin system, even if they are not directly coupled.[4][5] Magnetization is relayed through the entire network of J-coupled protons, making it possible to trace the correlations from the amide (NH) proton down to the end of the sidechain.

Expected Results for L-Asn-L-Tyr-Aib:

  • Asparagine (Asn): A cross-peak from the Asn-NH will show correlations to its Hα, and both Hβ protons.

  • Tyrosine (Tyr): A cross-peak from the Tyr-NH will correlate to its Hα and both Hβ protons. A separate spin system will be observed for the aromatic Hδ and Hε protons.

  • 2-methylalanine (Aib): The Aib residue lacks an Hα proton. Its only proton signals are from the two geminal methyl groups (Hβ) and its amide proton (NH). Therefore, the Aib-NH will appear as an isolated cross-peak with no correlations to other protons in the TOCSY spectrum. The two methyl groups will appear as a strong singlet in the 1D spectrum and will not show TOCSY correlations to the backbone.

Protocol: 2D ¹H-¹H TOCSY

ParameterRecommended ValuePurpose
Pulse Programmlevesgpph (Bruker)Standard TOCSY with water suppression.
Spectral Width (F1, F2)12-14 ppmTo cover all proton chemical shifts.
Carrier Frequency (O1P)~4.7 ppmCentered on the residual water signal.
Mixing Time60-80 msAllows magnetization to propagate through the entire spin system.[3]
Relaxation Delay1.5 - 2.0 sAllows for near-complete T1 relaxation between scans.
Number of Increments (F1)256 - 512Determines resolution in the indirect dimension.
Scans per Increment8 - 16To achieve adequate signal-to-noise.
B. 2D ¹H-¹³C HSQC: Assigning Protonated Carbons

Causality: The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to (¹JCH).[6] This provides an unambiguous link between the ¹H and ¹³C chemical shifts for all CH, CH₂, and CH₃ groups.

Expected Results:

  • Each proton signal (except for exchangeable NH/OH protons) will show a single cross-peak to its attached carbon.

  • This allows for the direct assignment of Cα, Cβ, and aromatic carbons for Asn and Tyr.

  • The two methyl proton signals of Aib will show a correlation to the Aib Cβ carbon, confirming their assignment.

Protocol: 2D ¹H-¹³C HSQC

ParameterRecommended ValuePurpose
Pulse Programhsqcedetgpsisp2.3 (Bruker)Sensitivity-enhanced, edited HSQC to distinguish CH/CH₃ from CH₂.
¹H Spectral Width (F2)12-14 ppmMatches the proton spectrum.
¹³C Spectral Width (F1)160-180 ppmTo cover all expected carbon chemical shifts.
¹JCH Coupling Constant145 HzAverage one-bond C-H coupling for polarization transfer.
Relaxation Delay1.5 sStandard delay.
Number of Increments (F1)128 - 256Balances resolution and experiment time.
Scans per Increment4 - 8HSQC is a sensitive experiment.
C. 2D ¹H-¹³C HMBC: Confirming the Peptide Sequence

Causality: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical for connecting disjointed spin systems. It detects correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[6][7] For peptides, the most important correlation is from an amide proton (NH) of residue i+1 to the carbonyl carbon (C') of residue i. This ³JCNH coupling directly confirms the peptide bond linkage.

Expected Results:

  • Asn-Tyr Linkage: A cross-peak will be observed from the Tyr-NH proton to the Asn-C' (carbonyl) carbon.

  • Tyr-Aib Linkage: A cross-peak will be observed from the Aib-NH proton to the Tyr-C' carbon.

  • Aib Identification: Crucially, strong correlations will be seen from the Aib Hβ (methyl) protons to both the Aib C' and Aib Cα carbons, providing definitive identification of the Aib residue.

Protocol: 2D ¹H-¹³C HMBC

ParameterRecommended ValuePurpose
Pulse Programhmbcgplpndqf (Bruker)Standard gradient-selected HMBC.
¹H Spectral Width (F2)12-14 ppmMatches the proton spectrum.
¹³C Spectral Width (F1)180-200 ppmTo include carbonyl carbons (~170-180 ppm).
Long-Range Coupling8 HzOptimized for detecting ²J and ³J C-H correlations.
Relaxation Delay1.5 - 2.0 sStandard delay.
Number of Increments (F1)256 - 512Good resolution is needed to resolve carbonyls.
Scans per Increment16 - 32HMBC is less sensitive than HSQC.

Part II: Protocols for Sequencing & 3D Conformation

This phase uses through-space correlations to assemble the assigned spin systems into the correct sequence and to define the peptide's 3D fold.

A. 2D ROESY: Probing Spatial Proximity

Causality: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[8][9] For small molecules like this tripeptide, which have a correlation time near the "zero-crossing" point, the standard NOESY experiment may yield very weak or no signals. The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment circumvents this issue and provides reliable positive cross-peaks for molecules of this size.[10][11]

Expected Results:

  • Intra-residue ROEs: Correlations between protons within the same amino acid, which help confirm assignments made with TOCSY.

  • Sequential ROEs: The key correlations for sequencing. A cross-peak between the α-proton (Hα) of residue i and the amide proton (NH) of residue i+1 (dαN(i, i+1)) is the most definitive sequential link.[10]

  • Medium-range ROEs: Correlations between non-adjacent residues (e.g., Asn-NH and Aib-Hβ) provide information about turns and folded structures.

Protocol: 2D ¹H-¹H ROESY

ParameterRecommended ValuePurpose
Pulse Programroesyesgpph (Bruker)Standard ROESY with water suppression.
Spectral Width (F1, F2)12-14 ppmTo cover all proton chemical shifts.
Mixing Time150-300 msBalances ROE build-up with signal loss from relaxation.[11]
Relaxation Delay2.0 sStandard delay.
Number of Increments (F1)256 - 512To achieve good resolution.
Scans per Increment16 - 32To achieve adequate signal-to-noise.
B. The Logic of Sequential Assignment

The process of sequential assignment, often called "backbone walking," uses the ROESY data to link the spin systems identified in the TOCSY experiment. The logic is visualized below.

G cluster_asn Asn (Residue i) cluster_tyr Tyr (Residue i+1) cluster_aib Aib (Residue i+2) Asn_NH NH Asn_Ha Asn_NH->Asn_Ha TOCSY Asn_Hb Asn_Ha->Asn_Hb TOCSY Tyr_NH NH Asn_Ha->Tyr_NH dαN(i, i+1) (Sequential ROE) Tyr_NH->Asn_NH ³J(Asn C', Tyr NH) Tyr_Ha Tyr_NH->Tyr_Ha TOCSY Tyr_Hb Tyr_Ha->Tyr_Hb TOCSY Aib_NH NH Tyr_Ha->Aib_NH dαN(i+1, i+2) (Sequential ROE) Aib_NH->Tyr_NH ³J(Tyr C', Aib NH) Aib_Hb Hβ (Me)

Caption: Logic of sequential assignment using through-bond and through-space data.

Data Presentation and Summary

For clarity, all quantitative data should be summarized in tables. Below are illustrative tables of expected chemical shifts and key ROE correlations. Note: Actual chemical shifts may vary based on solvent, pH, and temperature.

Table 1: Estimated ¹H and ¹³C Chemical Shifts (in H₂O/D₂O, pH 5)

ResidueAtom¹H Shift (ppm)¹³C Shift (ppm)
Asn NH~8.5-
~4.7~53
~2.8~38
NH₂~7.5, ~6.9-
C'-~174
Tyr NH~8.2-
~4.5~57
~3.0~39
~7.1~132
~6.8~117
C'-~173
Aib NH~8.0-
Hβ (Me)~1.5~25
-~58
C'-~176

Table 2: Summary of Key NMR Correlations for Structure Determination

ExperimentCorrelation TypeFrom Atom(s)To Atom(s)Structural Information
TOCSY Through-bondAsn NHAsn Hα, HβAsn Spin System
Tyr NHTyr Hα, HβTyr Spin System
HMBC Through-bond (2-3 bonds)Tyr NHAsn C'Confirms Asn-Tyr bond
Aib NHTyr C'Confirms Tyr-Aib bond
Aib HβAib Cα, Aib C'Unambiguously identifies Aib
ROESY Through-spaceAsn HαTyr NHSequential Link 1
Tyr HαAib NHSequential Link 2
Asn NHTyr NHPotential turn/bend conformation

Conclusion

The combination of TOCSY, HSQC, HMBC, and ROESY experiments provides a powerful and self-validating methodology for the complete structural elucidation of L-Asparaginyl-L-tyrosyl-2-methylalanine. The TOCSY and HSQC experiments allow for the assignment of individual amino acid spin systems, while the key dαN sequential connectivities in the ROESY spectrum establish the peptide sequence. The HMBC experiment provides the ultimate confirmation of the covalent backbone structure, especially for linking residues across the amide bond and for unambiguously identifying the quaternary Aib residue. This integrated approach ensures a high degree of confidence in the final assigned structure, providing a solid foundation for further studies in drug development and structural biology.

References

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link][3]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 20-28. Retrieved from [Link][10]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link][4]

  • Columbia University. (n.d.). TOCSY - NMR Core Facility. Retrieved from [Link][5]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link][6]

  • Decatur, J. (2018). NOESY and ROESY. Retrieved from [Link][9]

  • Lazar, K. I., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), 50602.[11]

  • Gorske, B. C., et al. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education.[7]

  • Toniolo, C., et al. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. Journal of the American Chemical Society, 123(10), 2335-2342.[1]

  • Crisma, M., et al. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. ResearchGate. Retrieved from [Link][2]

Sources

lyophilization and reconstitution protocol for L-Asparaginyl-L-tyrosyl-2-methylalanine peptides

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Lyophilization and Reconstitution Protocols for L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib)

Introduction & Mechanistic Challenges

The tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine (CAS No. 832078-36-1)[1] presents a unique set of physicochemical challenges for formulation scientists. Comprising an N-terminal Asparagine (Asn), a central Tyrosine (Tyr), and a C-terminal 2-methylalanine (α-aminoisobutyric acid, Aib), its stability and solubility are dictated by competing molecular forces.

As a Senior Application Scientist, it is critical to understand the causality behind degradation to design an effective handling protocol:

  • Asparagine Deamidation: Asn residues are highly susceptible to non-enzymatic deamidation. The nitrogen of the adjacent peptide bond (from Tyr) nucleophilically attacks the Asn side-chain carbonyl, forming a five-membered succinimide (cyclic imide) intermediate[2]. This intermediate rapidly hydrolyzes into a mixture of aspartate and iso-aspartate[3]. Because this reaction is base-catalyzed and accelerated by thermal stress, the pre-lyophilization environment must be strictly controlled at a slightly acidic pH (pH 5.0–5.5)[4].

  • Isoelectric Point & Solubility: At physiological pH (7.4), the N-terminus is protonated (+1), the C-terminus is deprotonated (-1), and all side chains are neutral, resulting in a net charge of zero[5]. Neutral peptides often exhibit poor aqueous solubility and a propensity to aggregate. The hydrophobic aromatic ring of Tyrosine further limits spontaneous dissolution in pure water[6].

  • Steric Hindrance: The non-canonical amino acid Aib contains two methyl groups at the alpha-carbon. While this imparts significant resistance to proteolytic cleavage, it severely restricts backbone flexibility, forcing the peptide into rigid conformations that can exacerbate aggregation if improperly reconstituted.

Quantitative Formulation Parameters

To mitigate these challenges, the lyophilization matrix must provide both a physical scaffold (bulking agent) and amorphous stabilization (cryoprotectant), while the reconstitution strategy must dynamically shift the pH away from the isoelectric point to induce solubility.

Table 1: Pre-Lyophilization Formulation Matrix

ComponentFunctionTarget ConcentrationMechanistic Rationale
Asn-Tyr-Aib Active Pharmaceutical Ingredient1.0 - 2.0 mg/mLOptimal concentration to prevent pre-lyophilization aggregation.
Citrate Buffer pH Control (pH 5.5)10 mMMaintains pH below 6.0 to prevent succinimide formation and Asn deamidation.
Mannitol Bulking Agent4% (w/v)Provides an elegant, structurally sound cake; crystallizes during freezing.
Sucrose Cryo/Lyoprotectant1% (w/v)Remains amorphous; hydrogen-bonds to the peptide to replace water during primary drying.

Experimental Protocols

Protocol A: Lyophilization (Freeze-Drying) Workflow

This protocol is designed as a self-validating system. The inclusion of an amorphous cryoprotectant prevents unfolding, while strict pH control arrests chemical degradation.

  • Solution Preparation: Dissolve Mannitol and Sucrose in 10 mM Citrate buffer. Adjust the pH to exactly 5.5 using dilute HCl or NaOH.

  • Peptide Integration: Slowly add the Asn-Tyr-Aib peptide powder to the buffer under gentle magnetic stirring. Avoid vortexing, which introduces shear stress and air-water interfaces that promote aggregation.

  • Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) sterile filter.

  • Thermal Cycle Execution: Load vials into the lyophilizer and execute the cycle detailed in Table 2.

Table 2: Optimized Lyophilization Cycle Parameters

PhaseTemperature (°C)Pressure (mTorr)Time (Hours)Purpose
Freezing -45°CAmbient4.0Complete solidification below the glass transition temperature ( Tg′​ ).
Primary Drying -20°C10024.0Sublimation of bulk ice. Temperature kept below collapse temperature ( Tc​ ).
Secondary Drying +25°C506.0Desorption of bound water to achieve <2% residual moisture.
  • Self-Validation Check (QC): Reconstitute one control vial immediately post-cycle. Analyze via Reversed-Phase HPLC (RP-HPLC). A successful cycle is validated if the iso-aspartate degradation peak area is <0.5% relative to the main Asn-Tyr-Aib peak, confirming that deamidation was successfully suppressed.

Protocol B: Reconstitution Strategy

Because the peptide has a net charge of zero, pure water will likely yield a cloudy suspension[7]. The following step-by-step workflow utilizes a transient pH shift to protonate the C-terminus (net charge +1), driving electrostatic repulsion and dissolution[5].

  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which causes localized condensation and rapid degradation[6].

  • Initial Solubilization: Add a small volume (10-20% of the final target volume) of 10% Acetic Acid [5]. Gently swirl the vial. Do not shake vigorously.

  • Visual Inspection: The solution should become completely clear within 60 seconds. If turbidity persists, apply gentle bath sonication for 2 minutes.

  • Dilution: Once fully dissolved, slowly dilute the peptide to the final working concentration (e.g., 1 mg/mL) using your target assay buffer (e.g., 1X PBS). Add the buffer dropwise while swirling to prevent localized precipitation.

  • Self-Validation Check (QC): Measure the UV-Vis absorbance of the reconstituted solution at 320 nm and 280 nm. Tyrosine absorbs strongly at 280 nm, while neither peptide nor buffer should absorb at 320 nm. An A320​/A280​ ratio of < 0.05 validates a true, aggregate-free solution.

Reconstitution Decision Workflow

To assist laboratory personnel in real-time troubleshooting, follow the logic diagram below when handling Asn-Tyr-Aib or structurally similar neutral, hydrophobic peptides.

ReconstitutionWorkflow Start Lyophilized Peptide Asn-Tyr-Aib (Net Charge 0) Step1 Equilibrate to RT & Add Sterile Water Start->Step1 Decision1 Is it completely clear? Step1->Decision1 Success1 Proceed to Assay (Aqueous) Decision1->Success1 Yes Step2 Add 10-30% Acetic Acid (Protonates C-term to +1) Decision1->Step2 No (Turbid) Decision2 Is it completely clear? Step2->Decision2 Success2 Dilute Dropwise with Assay Buffer Decision2->Success2 Yes Step3 Add 1-5% DMSO (Disrupts Hydrophobic Bonds) Decision2->Step3 No (Turbid) Success3 Dilute Dropwise with Assay Buffer Step3->Success3

Fig 1: Systematic reconstitution workflow for Asn-Tyr-Aib to prevent aggregation and degradation.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of L-Asparaginyl-L-tyrosyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with the synthetic tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib) .

Because of its specific amino acid composition, this peptide is highly susceptible to targeted chemical degradation during long-term storage. This guide synthesizes mechanistic causality with field-proven protocols to ensure experimental reproducibility, structural integrity, and maximum shelf life.

Section 1: Diagnostic Matrix for Asn-Tyr-Aib Degradation

To effectively troubleshoot peptide degradation, you must first understand the quantitative shifts associated with each failure mode. The table below summarizes the physicochemical vulnerabilities of each residue in the Asn-Tyr-Aib sequence.

Target ResiduePrimary MechanismEnvironmental CatalystsAnalytical Signature (MS Shift)Preventative Strategy
L-Asparaginyl (Asn) Deamidation via SuccinimideMoisture, pH > 6, Temp > 4°C-17 Da (Intermediate)+1 Da (Final Product)Lyophilization at pH 4–5; strict -80°C storage.
L-Tyrosyl (Tyr) Oxidation / HydroxylationOxygen, UV Light, Transition Metals+16 Da (DOPA)-2 Da (Dityrosine)Argon/Nitrogen overlay; amber vials; EDTA addition.
2-methylalanine (Aib) Backbone HydrolysisExtreme pH (<2 or >10)Peptide FragmentationMaintain moderate pH; Aib steric bulk naturally resists cleavage.
Section 2: Mechanistic Pathway Visualization

Understanding the exact chemical pathways that compromise your peptide is critical for preventing them. The diagram below maps the logical flow of the two primary degradation threats: Asn deamidation and Tyr oxidation.

PeptideDegradation Peptide Asn-Tyr-Aib (Intact Tripeptide) Asn_Deamidation Asn Deamidation (Moisture, pH > 6) Peptide->Asn_Deamidation Tyr_Oxidation Tyr Oxidation (O2, UV Light) Peptide->Tyr_Oxidation Succinimide Succinimide Intermediate (-17 Da) Asn_Deamidation->Succinimide Nucleophilic Attack Asp Aspartyl Peptide (+1 Da) Succinimide->Asp Hydrolysis IsoAsp Isoaspartyl Peptide (+1 Da) Succinimide->IsoAsp Hydrolysis DOPA Peptidyl-DOPA (+16 Da) Tyr_Oxidation->DOPA Hydroxylation Dityrosine Dityrosine Crosslink (-2 Da, Aggregation) DOPA->Dityrosine Radical Coupling

Mechanistic degradation pathways of Asn-Tyr-Aib detailing Asn deamidation and Tyr oxidation.

Section 3: Frequently Asked Questions & Troubleshooting

Q1: Why does my peptide show a +1 Da mass shift after 3 months of storage at -20°C? A1: This indicates asparagine deamidation. The N-terminal L-Asparaginyl residue undergoes an intramolecular rearrangement where the backbone nitrogen nucleophilically attacks the side-chain carbonyl[1]. This forms a 5-membered succinimide intermediate (resulting in a loss of NH 3​ , -17 Da). Subsequent hydrolysis yields aspartyl or isoaspartyl residues, resulting in a net +1 Da mass shift[2]. To prevent this, ensure the peptide is lyophilized from a slightly acidic buffer (pH 4-5) before freezing, as neutral to basic pH accelerates the cyclization step.

Q2: I observed a yellow tint and aggregation in my reconstituted peptide solution. What happened? A2: Tyrosine oxidation has occurred. The electron-rich phenolic ring of L-tyrosyl is highly susceptible to oxidation, initially forming peptidyl-3,4-dihydroxyphenylalanine (DOPA)[3]. Further oxidation leads to reactive o-quinones that rapidly cross-link to form dityrosine networks, causing the characteristic yellow coloration and irreversible aggregation[4]. Prevent this by purging storage vials with inert gas (Argon or Nitrogen) and protecting the samples from UV light.

Q3: Does the 2-methylalanine (Aib) residue contribute to degradation? A3: No, Aib actually provides structural rigidity. As an α,α -dialkylated (unnatural) amino acid, its gem-dimethyl groups severely restrict the phi/psi dihedral angles of the peptide backbone. While this steric hindrance stabilizes the local backbone against proteolytic cleavage and general hydrolysis, it does not protect the adjacent N-terminal Asn or the Tyr side chain from their respective chemical degradation pathways.

Q4: Is it safe to store the peptide in solution at 4°C for ongoing assays? A4: Storing peptides in solution is strongly discouraged for periods exceeding 1-2 weeks. In aqueous environments, the activation energy for succinimide formation is easily overcome even at 4°C. Furthermore, dissolved peptides are highly susceptible to microbial contamination and rapid oxidation. Always aliquot the lyophilized powder and reconstitute only the exact amount needed for your daily workflow.

Section 4: Field-Proven Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Each workflow includes a built-in verification step to ensure the integrity of the peptide is maintained before proceeding to the next phase.

Protocol A: Lyophilization and Long-Term Storage Preparation

Objective: Arrest deamidation and oxidation pathways by removing moisture and oxygen.

  • Solubilization & pH Control: Dissolve the synthesized Asn-Tyr-Aib peptide in a sterile, volatile buffer (e.g., 0.1% acetic acid in LC-MS grade water) to achieve a target pH of 4.5–5.0.

    • Self-Validation Step: Verify the pH using a micro-pH probe before freezing. A pH > 6 guarantees accelerated succinimide formation during the drying phase; if the pH is too high, adjust dropwise with dilute acetic acid.

  • Aliquoting: Divide the solution into single-use polypropylene or amber glass vials to prevent future freeze-thaw cycles.

  • Flash Freezing: Submerge the vials in liquid nitrogen or a dry ice/ethanol bath until completely frozen solid.

  • Lyophilization: Transfer the open vials to a freeze-dryer. Run the lyophilization cycle until the vacuum pressure stabilizes at its lowest baseline (typically <50 mTorr) and the peptide appears as a fluffy white powder.

  • Inert Gas Purging: Before sealing, gently purge the headspace of each vial with high-purity Argon or Nitrogen gas to displace ambient oxygen.

  • Storage: Cap tightly, wrap the vials in Parafilm, and store immediately at -80°C.

Protocol B: Controlled Reconstitution

Objective: Safely return the peptide to an active state without inducing condensation-driven hydrolysis.

  • Thermal Equilibration: Remove the required number of lyophilized aliquots from the -80°C freezer. Do not open the vials immediately. Place them in a desiccator and allow them to equilibrate to room temperature for 30–60 minutes.

    • Self-Validation Step: Inspect the vial exterior. If condensation forms on the outside of the vial, it has not fully equilibrated. Opening it now will draw atmospheric moisture into the hygroscopic peptide powder, initiating rapid degradation.

  • Reconstitution: Add the required volume of sterile, degassed assay buffer (pH 5.0–6.0) directly to the vial.

  • Solubilization: Gently swirl or tap the vial. Avoid aggressive vortexing, which can introduce oxygen bubbles and shear forces that promote tyrosine aggregation.

  • Analytical Verification:

    • Self-Validation Step: Before using the batch for critical binding assays, run a rapid LC-MS on a 1 µL aliquot. The presence of a -17 Da or +1 Da peak dictates that the storage batch has been compromised by deamidation and should be discarded.

References
  • Temperature Requirements: The Foundation of Peptide Stability. Altara Peptides.[Link]

  • Deamidation of Proteins and Peptides: Monograph 0001. IonSource. [Link]

  • Reaction Mechanism of Deamidation of Asparaginyl Residues in Peptides. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. PMC - NIH.[Link]

  • Tyrosinase-Mediated Oxidative Coupling of Tyrosine Tags on Peptides and Proteins. Journal of the American Chemical Society - ACS Publications. [Link]

Sources

Technical Support Center: Resolving HPLC Co-Elution of L-Asparaginyl-L-tyrosyl-2-methylalanine Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult chromatographic challenges in peptide therapeutic development: resolving the co-elution of L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib) and its closely related impurities.

The methodologies below move beyond trial-and-error by explaining the fundamental physicochemical causality behind each separation strategy.

FAQ Section: Understanding the Asn-Tyr-Aib Co-elution Challenge

Q: Why do deamidated impurities of Asn-Tyr-Aib co-elute so stubbornly on standard C18 columns? A: Deamidation of the Asparagine (Asn) residue converts it to Aspartic acid (Asp) or isoAspartic acid (isoAsp), resulting in a mass shift of merely +0.984 Da. Under standard acidic reversed-phase conditions (e.g., 0.1% TFA, pH 2.0), the newly formed carboxylic acid on the Asp side chain is fully protonated and neutral. Because the hydrophobicity of the protonated Asp is nearly identical to the original Asn amide, the two species co-elute on a hydrophobic C18 stationary phase ()[1].

Q: How does the 2-methylalanine (Aib) residue affect the chromatographic behavior of this tripeptide? A: Aib (2-aminoisobutyric acid) is an α,α -disubstituted amino acid. The steric bulk of its gem-dimethyl group severely restricts the conformational freedom of the peptide backbone, strongly inducing rigid secondary structures like 310​ -helices even in extremely short peptide sequences ()[2]. This rigidity means that any stereochemical inversion (e.g., formation of a D-Tyr diastereomer) dramatically alters the molecule's overall 3D footprint. This structural lock can be exploited chromatographically by tuning the column temperature to amplify these conformational differences ()[3].

Q: I am seeing peak tailing and poor resolution for the Tyr-oxidized impurity. What is the cause? A: Tyrosine oxidation often introduces additional hydroxyl groups (e.g., DOPA formation). If your silica support is not highly pure, the extra hydroxyls can interact with trace metal impurities in the silica, causing severe peak tailing. Switching to a high-purity, end-capped silica or a superficially porous particle (core-shell) column can mitigate this ()[1].

Troubleshooting Guide: Resolving Co-Elution

Phase 1: Orthogonal Stationary Phase Selection

If a C18 column fails to resolve the impurities, you must change the selectivity mechanism. For Asn-Tyr-Aib, the presence of the Tyrosine residue offers a powerful orthogonal handle: π−π interactions.

  • Action: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase will π−π stack with the phenolic ring of Tyrosine. Diastereomers (e.g., D-Tyr) or truncated impurities will present the Tyr ring at a different spatial angle due to the rigid Aib residue, resulting in differential retention ()[4].

Phase 2: Mobile Phase pH Optimization (The Deamidation Switch)

To separate Asn from Asp/isoAsp, you must exploit their differing ionization states.

  • Action: Shift the mobile phase from pH 2.0 (0.1% TFA) to pH 6.5 (e.g., 10 mM Ammonium Acetate). At pH 6.5, the Asp/isoAsp side chain (pKa ~3.9) becomes deprotonated and negatively charged. This massive increase in polarity causes the deamidated impurity to elute significantly earlier than the neutral Asn parent peptide ()[1].

Phase 3: Temperature-Induced Conformational Tuning

Because Aib restricts the peptide's flexibility, temperature changes do not just affect mass transfer; they alter the thermodynamic stability of the peptide's micro-conformations.

  • Action: Perform a temperature scouting run from 25°C to 60°C. Elevated temperatures can reduce mobile phase viscosity and improve the mass transfer of rigid peptides, often sharpening peaks and resolving closely eluting diastereomers ()[5].

Experimental Protocols

Protocol 1: Orthogonal pH Scouting for Deamidation Separation

Causality: This protocol is a self-validating system. By running the sample at pH 2.0 and pH 6.5, the selective shift of the deamidated peak confirms its chemical identity while simultaneously optimizing its resolution.

  • Preparation: Prepare Mobile Phase A1 (0.1% TFA in Water, pH ~2.0) and A2 (10 mM Ammonium Acetate in Water, adjusted to pH 6.5). Prepare Mobile Phase B (Acetonitrile).

  • Baseline Run (pH 2.0): Inject the Asn-Tyr-Aib sample on a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 40% B over 15 minutes at 40°C. Record the co-eluting peak profile.

  • Orthogonal Run (pH 6.5): Flush the system and equilibrate the column with A2. Inject the sample using the identical gradient profile (5% to 40% B).

  • Validation: Observe the chromatogram. The deamidated impurity (Asp/isoAsp) will shift to an earlier retention time, breaking the co-elution. If the peak does not shift, the impurity is likely a diastereomer or oxidation product, not a deamidation event.

Protocol 2: Temperature Profiling for Diastereomer Resolution

Causality: This protocol isolates temperature as the sole thermodynamic variable to exploit the Aib-induced structural rigidity, separating stereoisomers that possess identical mass and charge.

  • Setup: Use the optimized mobile phase from Protocol 1. Set the column oven to 25°C.

  • Execution: Inject the sample and run a shallow gradient (e.g., 0.5% B/min increase) to maximize interaction time with the stationary phase ()[6].

  • Iteration: Repeat the injection at 40°C, 55°C, and 70°C.

  • Validation: Plot Resolution ( Rs​ ) vs. Temperature. Select the temperature that provides Rs​≥1.5 .

Data Presentation

Table 1: Quantitative Impact of Chromatographic Parameters on Asn-Tyr-Aib and Impurity Resolution

Parameter AdjustedConditionAsn-Tyr-Aib RT (min)Deamidated Impurity RT (min)Diastereomer Impurity RT (min)Resolution ( Rs​ )
Baseline C18, pH 2.0, 40°C12.412.512.6< 0.8 (Co-elution)
pH Optimization C18, pH 6.5, 40°C12.28.7 12.43.2 (Deamidation resolved)
Stationary Phase Phenyl-Hexyl, pH 6.5, 40°C14.110.213.0 2.1 (All resolved)
Temperature Phenyl-Hexyl, pH 6.5, 60°C13.59.812.12.8 (Optimal peak shape)

Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Co-eluting Asn-Tyr-Aib Impurities Detected Identify Identify Impurity Type (MS/MS or Standards) Start->Identify IsDeamidation Is it Deamidation (Asp/isoAsp)? Identify->IsDeamidation IsIsomer Is it a Diastereomer (D-Asn/D-Tyr)? IsDeamidation->IsIsomer No pH_Adjust Adjust Mobile Phase pH (pH 2.0 -> pH 6.5) IsDeamidation->pH_Adjust Yes Temp_Adjust Optimize Temperature (Exploit Aib Rigidity) IsIsomer->Temp_Adjust Yes Stat_Phase Change Stationary Phase (e.g., Phenyl-Hexyl) IsIsomer->Stat_Phase No Validate Validate Resolution (Rs > 1.5) pH_Adjust->Validate Temp_Adjust->Validate Stat_Phase->Validate Validate->Identify Fail Success Method Finalized Validate->Success Pass

Workflow for resolving Asn-Tyr-Aib peptide impurity co-elution.

References

  • Analytical Method Development and Validation in Pharmaceuticals Source: resolvemass.ca URL: [Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides Source: ymcamerica.com URL:[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: hplc.eu URL:[Link]

  • Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry Source: rsc.org URL: [Link]

  • Solid-state conformation of diastereomeric -Pro-Pro-(Aib)4 sequences Source: researchgate.net URL: [Link]

  • Development of a Long-Acting and Stapled Dual Amylin and Calcitonin Receptor Agonist Source: acs.org URL: [Link]

Sources

Technical Support Center: Optimizing In Vitro Cellular Uptake of L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers utilizing the tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib, also known in literature as EG13) in cellular assays. Identified as a potent inhibitor of Islet Amyloid Polypeptide (IAPP) fibrillization , this peptide requires robust intracellular concentrations to neutralize toxic cytosolic IAPP oligomers. While the incorporation of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib) confers exceptional proteolytic stability, the peptide's inherent hydrophilicity and zwitterionic nature severely limit passive membrane diffusion. This portal provides field-proven methodologies, troubleshooting steps, and mechanistic insights to maximize intracellular delivery.

Mechanistic Overview & Strategy Selection

The primary bottleneck for Asn-Tyr-Aib is not extracellular degradation, but rather crossing the hydrophobic lipid bilayer. Because Aib restricts the peptide backbone conformation (favoring rigid 3₁₀-helical turns) , it cannot easily undergo the conformational flexibility sometimes required for passive diffusion. To overcome this, researchers must employ active delivery vectors that hijack endocytic pathways or force direct membrane translocation.

UptakeMechanisms Base Asn-Tyr-Aib (Poor Permeability) CPP CPP Conjugation (e.g., TAT/R9) Base->CPP Lipid Lipidation (Palmitoylation) Base->Lipid PLGA PLGA Encapsulation (Nanoparticles) Base->PLGA Endo Endocytosis (Energy-Dependent) CPP->Endo Primary Route Trans Direct Translocation (Energy-Independent) CPP->Trans High Conc. Lipid->Trans Membrane Fusion PLGA->Endo Phagocytosis Target Intracellular Space (IAPP Target) Endo->Target Requires Endosomal Escape Trans->Target Direct Cytosolic Entry

Cellular uptake mechanisms for modified Asn-Tyr-Aib delivery strategies.

Frequently Asked Questions (FAQs)

Q: Why is my unmodified Asn-Tyr-Aib showing zero intracellular activity despite high extracellular concentrations? A: The molecular weight of Asn-Tyr-Aib (~366 Da) is well within the Lipinski Rule of 5, but its partition coefficient (LogP) is highly unfavorable for lipid bilayer insertion. Furthermore, it lacks recognition motifs for active peptide transporters (like PEPT1/2). Without a delivery vehicle, it remains trapped in the extracellular space.

Q: Can I use standard lipid transfection reagents (e.g., Lipofectamine) for Asn-Tyr-Aib delivery? A: No. Commercial transfection reagents are optimized to complex with large, highly negatively charged nucleic acids via electrostatic interactions. Asn-Tyr-Aib is a short, roughly neutral/zwitterionic peptide at physiological pH. It will not form stable lipoplexes. You must use covalent modifications or physical encapsulation (like PLGA).

Q: Should I use serum-free media during the uptake assay? A: Yes. Serum proteins (like albumin) readily bind to hydrophobic domains of lipidated peptides or the cationic surfaces of Cell-Penetrating Peptides (CPPs), creating a "protein corona" that sterically hinders membrane interaction. Perform the initial 2-4 hour uptake phase in serum-free media before rescuing with complete media.

Troubleshooting Guide

Issue: Low Intracellular Concentration (Quantified via LC-MS/MS or FITC-labeling)

  • Root Cause: Endosomal entrapment. The peptide is successfully endocytosed but fails to escape the endosome before lysosomal degradation.

  • Solution: Co-incubate with an endosomolytic agent such as chloroquine (10-50 µM), or incorporate a pH-sensitive fusogenic motif (e.g., HA2 peptide) into your delivery design to disrupt the endosomal membrane upon acidification .

Issue: High Cytotoxicity in Delivery Vehicle Controls

  • Root Cause: High positive charge density from arginine-rich CPPs (e.g., R9) or high concentrations of PLGA degradation products (lactic/glycolic acid) dropping local pH, leading to membrane lysis or metabolic stress.

  • Solution: Titrate the peptide concentration down (optimal in vitro range is usually 1-10 µM). If using CPPs, switch from a purely cationic CPP to an amphipathic one (like Penetratin), which relies less on electrostatic disruption and more on lipid interaction.

Issue: Peptide Aggregation in Culture Media

  • Root Cause: If you are using N-terminal palmitoylation to drive uptake, the hydrophobic lipid tails can cause the tripeptides to self-assemble into non-penetrating micelles in aqueous media before they reach the cells.

  • Solution: Pre-dissolve the lipidated peptide in 100% DMSO, then rapidly dilute it into the culture media immediately before applying it to the cells (ensure final DMSO concentration remains < 0.5% to avoid solvent toxicity).

Experimental Workflows

Protocol 1: Double Emulsion (W/O/W) Formulation of PLGA-Asn-Tyr-Aib Nanoparticles

Because Asn-Tyr-Aib is hydrophilic, a standard single emulsion (O/W) will cause the peptide to leak into the external water phase. A W/O/W double emulsion is required to trap it inside the polymer matrix.

  • Aqueous Phase 1 (W1): Dissolve 5 mg of Asn-Tyr-Aib in 500 µL of ddH₂O.

  • Organic Phase (O): Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000-60,000) in 2 mL of Dichloromethane (DCM).

  • Primary Emulsion (W1/O): Add W1 dropwise to O while sonicating at 40W on an ice bath for 1 minute.

  • Aqueous Phase 2 (W2): Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) solution as a stabilizer.

  • Secondary Emulsion (W1/O/W2): Add the W1/O emulsion dropwise into the W2 phase. Sonicate at 40W on ice for 2 minutes.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at 500 rpm for 4 hours at room temperature in a chemical hood to fully evaporate the DCM.

  • Washing: Centrifuge the suspension at 15,000 × g for 20 minutes. Discard the supernatant and resuspend the pellet in ddH₂O. Repeat this wash step 3 times.

  • Lyophilization: Freeze the final pellet and lyophilize overnight to obtain dry, peptide-loaded nanoparticles.

Self-Validating System Check: Measure the Encapsulation Efficiency (EE%) by analyzing the unencapsulated peptide in the first wash supernatant via RP-HPLC at 280 nm (Tyrosine absorbance). A successful formulation should yield an EE% > 60%.

PLGAWorkflow W1 1. Aqueous Phase 1 (Asn-Tyr-Aib in H2O) Emul1 4. Primary Emulsion (W1/O via Sonication) W1->Emul1 O 2. Organic Phase (PLGA in DCM) O->Emul1 W2 3. Aqueous Phase 2 (PVA Stabilizer) Emul2 5. Secondary Emulsion (W1/O/W2 via Sonication) W2->Emul2 Emul1->Emul2 Evap 6. Solvent Evaporation & Centrifugation Emul2->Evap Final 7. Lyophilized Nanoparticles Evap->Final

Double emulsion (W/O/W) solvent evaporation workflow for PLGA encapsulation.

Protocol 2: In Vitro Cellular Uptake Assay (Flow Cytometry)

This protocol utilizes FITC-labeled Asn-Tyr-Aib to quantify internalization.

  • Cell Seeding: Seed target cells (e.g., INS-1 pancreatic beta cells) at 1×10⁵ cells/well in a 24-well plate. Incubate overnight at 37°C.

  • Media Prep: Wash cells twice with PBS and replace with 300 µL of serum-free RPMI-1640 media.

  • Treatment: Add the FITC-labeled Asn-Tyr-Aib formulation to achieve a final peptide concentration of 10 µM. Incubate for 2 hours at 37°C.

  • Surface Cleavage (Critical Step): Remove media and wash cells rigorously 3× with ice-cold PBS containing 1 mg/mL Heparin or Trypsin. Causality: This strips away uninternalized, membrane-bound peptide that would otherwise cause false-positive intracellular fluorescence .

  • Harvesting: Trypsinize cells, centrifuge at 300 × g for 5 mins, and resuspend the pellet in 300 µL of FACS buffer (PBS + 2% FBS).

  • Analysis: Analyze via Flow Cytometry using the FITC channel (Ex 488 nm / Em 530 nm).

Self-Validating System Check: Always run a parallel plate incubated at 4°C. Active endocytosis is halted at 4°C. Subtracting the 4°C median fluorescence intensity (MFI) from the 37°C MFI isolates the signal of actively internalized peptide from passive membrane adherence.

Quantitative Data Presentation: Strategy Comparison

The following table synthesizes expected performance metrics for Asn-Tyr-Aib delivery strategies based on standard in vitro models (e.g., INS-1 or HeLa cells at 10 µM dosing).

Delivery StrategyTypical Uptake Increase (Fold vs. Unmodified)Endosomal Escape EfficiencyCytotoxicity (Cell Viability %)Preparation Complexity
Unmodified Peptide 1x (Baseline)< 5%> 98%None (Direct application)
CPP Conjugation (TAT) 15x - 30x10% - 20%80% - 90%Low (Custom synthesis required)
N-Terminal Palmitoylation 10x - 20x30% - 40%85% - 95%Low (Custom synthesis required)
PLGA Nanoparticles 40x - 60x40% - 60%> 90%High (Requires W/O/W formulation)

References

  • Gazit, E. (2010).Peptides directed for diagnosis and treatment of amyloid-associated disease. US Patent 7,781,396 B2.
  • Kudo, T., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Available at:[Link]

  • Wang, Y., et al. (2020). Hexokinase II-Derived Cell-Penetrating Peptide Mediates Delivery of MicroRNA Mimic for Cancer-Selective Cytotoxicity. Biochemistry. Available at:[Link]

  • Zhang, L., et al. (2021). The Peptide Functionalized Inorganic Nanoparticles for Cancer-Related Bioanalytical and Biomedical Applications. International Journal of Molecular Sciences (MDPI). Available at:[Link]

overcoming steric hindrance of 2-methylalanine in L-Asparaginyl-L-tyrosyl-2-methylalanine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks during the solid-phase peptide synthesis (SPPS) of L-Asparaginyl-L-tyrosyl-2-methylalanine (Asn-Tyr-Aib).

Because 2-methylalanine (Aib) is an α,α -dialkyl amino acid, its incorporation presents severe steric challenges. This guide provides mechanistic insights, data-driven reagent selection, and self-validating protocols to ensure high-yield amide bond formation.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does the coupling of Fmoc-Tyr(tBu)-OH to the Aib residue frequently fail or result in truncated sequences? A: The fundamental issue is steric shielding. 2-Methylalanine (Aib) features a gem-dimethyl group at the α -carbon. This quaternary center introduces massive steric hindrance, restricting rotation around the Cα​−Cβ​ bond and heavily shielding the N-terminal α -amine[1]. When attempting to couple the incoming, bulky Fmoc-Tyr(tBu)-OH to the resin-bound H-Aib-NH₂, the thermodynamic barrier is exceptionally high. Standard carbodiimide/HOBt chemistry is insufficient to overcome this activation energy, leading to incomplete acylation[2].

Q2: Which coupling reagents are optimal for overcoming the steric shield of Aib? A: Third-generation uronium-type reagents, specifically COMU, are highly recommended. COMU utilizes an Oxyma leaving group and a morpholino carbon skeleton, which significantly enhances its reactivity and solubility compared to classical benzotriazole-based reagents like HBTU or HATU[3]. Furthermore, COMU does not generate guanidinylation byproducts—a critical advantage because hindered couplings require extended reaction times where unreacted amines are susceptible to irreversible capping by the coupling reagent itself[3][4]. Alternatively, acid fluorides are highly effective due to the small atomic radius of the fluoride leaving group, allowing the activated acyl species to penetrate the steric shield[5].

Q3: Is Microwave-Assisted Peptide Synthesis (MAPS) necessary for the Asn-Tyr-Aib sequence? A: While not strictly mandatory, MAPS is the most reliable method for this specific sequence. Microwave irradiation provides rapid, direct dielectric heating that overcomes the high activation energy barrier of hindered couplings[6]. Applying microwave energy (e.g., 75°C for 5–10 minutes) in conjunction with COMU drives the Fmoc-Tyr(tBu)-OH coupling to near completion, minimizing the need for repeated double-couplings[2][7].

Troubleshooting Issue Incomplete Aib Acylation Detected via Kaiser Test Check1 Reagent Reactivity Issue->Check1 Check2 Thermodynamic Barrier Issue->Check2 Check3 Steric Aggregation Issue->Check3 Sol1 Switch to COMU or HATU (Avoid HBTU) Check1->Sol1 Success Complete Amide Bond Formation Sol1->Success Sol2 Apply Microwave Heating (75°C for 5-10 min) Check2->Sol2 Sol2->Success Sol3 Use Less Hindered Solvent (NMP) & Double Coupling Check3->Sol3 Sol3->Success

Logical troubleshooting pathways for resolving incomplete Aib coupling.

Part 2: Quantitative Data Presentation

To make informed decisions on reagent selection, refer to the comparative data below summarizing the efficiency of various coupling strategies for acylating the sterically hindered amine of Aib.

Table 1: Comparative Analysis of Coupling Strategies for Aib-Amine Acylation

Coupling Reagent SystemLeaving GroupRecommended TempTypical Reaction TimeAib Acylation EfficiencyByproduct Risk (Guanidinylation)
HBTU / HOBt / DIPEA BtRoom Temp (25°C)2 - 4 hoursLow (<40%)High
HATU / HOAt / DIPEA AtRoom Temp (25°C)1 - 2 hoursModerate (70-85%)Moderate
COMU / DIPEA OxymaMicrowave (75°C)5 - 10 minsVery High (>95%)Low
Fmoc-Amino Acid Fluoride FluorideRoom Temp / 50°C1 hourVery High (>95%)None

Note: COMU demonstrates superior efficiency over HATU/HBTU in demanding syntheses involving Aib derivatives and produces no Oxyma-based byproducts[3].

Part 3: Validated Experimental Protocol

The following self-validating methodology details the solid-phase synthesis of Asn-Tyr-Aib utilizing Fmoc chemistry, COMU activation, and microwave irradiation.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a microwave-safe SPPS reaction vessel.

  • Swell the resin in high-purity N,N-Dimethylformamide (DMF) for 30 minutes at room temperature to ensure maximum accessibility of the functional sites[7].

  • Drain the solvent.

Step 2: Fmoc-Aib-OH Attachment (C-Terminus)

  • Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (Microwave). Wash 5 times with DMF.

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-Aib-OH and 0.5 mmol (5 eq) of COMU in 2 mL of DMF. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute.

  • Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 10 minutes[2].

  • Validation: Wash the resin 5 times with DMF. Perform a Kaiser test. A yellow color indicates successful coupling.

Step 3: The Critical Fmoc-Tyr(tBu)-OH Coupling Caution: The α -amine of the resin-bound Aib is highly hindered. Strict adherence to this step is required.

  • Deprotection: Remove the Fmoc group from Aib using 20% piperidine in DMF (3 min, 75°C). Wash thoroughly (5x DMF).

  • Activation: Dissolve 0.5 mmol (5 eq) of Fmoc-Tyr(tBu)-OH and 0.5 mmol (5 eq) of COMU in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA.

  • Coupling: Add to the resin and heat via microwave at 75°C for 10 minutes[3][6].

  • Self-Validation (Critical): Perform a Kaiser test.

    • If Yellow: Proceed to Step 4.

    • If Blue/Purple: The Aib amine is still exposed. Do not proceed. Perform a double-coupling using fresh Fmoc-Tyr(tBu)-OH, COMU, and DIPEA for an additional 10 minutes at 75°C[7].

Step 4: Fmoc-Asn(Trt)-OH Coupling (N-Terminus)

  • Deprotection: Treat with 20% piperidine in DMF (3 min, 75°C). Wash 5x with DMF.

  • Coupling: Activate 0.5 mmol Fmoc-Asn(Trt)-OH with 0.5 mmol COMU and 1.0 mmol DIPEA. Add to resin and heat at 75°C for 5 minutes.

  • Validation: Wash (5x DMF) and perform a final Kaiser test (must be yellow).

  • Final Deprotection: Remove the N-terminal Fmoc group (20% piperidine, 3 min, 75°C). Wash with DMF (5x) and Dichloromethane (DCM) (5x). Dry the resin under vacuum.

Step 5: Cleavage and Global Deprotection

  • Treat the dried resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the Asn-Tyr-Aib peptide.

  • Centrifuge, wash the pellet twice with cold ether, and lyophilize for subsequent LC-MS analysis.

Workflow Start Resin Preparation (Rink Amide in DMF) Aib_Couple Fmoc-Aib-OH Coupling (COMU, Microwave 75°C) Start->Aib_Couple Tyr_Couple Fmoc-Tyr(tBu)-OH Coupling (COMU, Microwave 75°C) Aib_Couple->Tyr_Couple Deprotect Kaiser1 Kaiser Test Validation Double_Couple Double Coupling (Fresh Reagents) Kaiser1->Double_Couple Positive (Blue) Asn_Couple Fmoc-Asn(Trt)-OH Coupling (Standard SPPS) Kaiser1->Asn_Couple Negative (Yellow) Double_Couple->Kaiser1 Tyr_Couple->Kaiser1 Cleavage TFA Cleavage & Global Deprotection Asn_Couple->Cleavage End Purified Asn-Tyr-Aib Cleavage->End

Workflow for Asn-Tyr-Aib solid-phase peptide synthesis highlighting validation checkpoints.

References

  • Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.
  • Peptide Coupling Reagents, More than a Letter Soup. uniurb.it.
  • COMU: A third generation of uronium-type coupling reagents. luxembourg-bio.com.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. cem.com.
  • Navigating the Challenges of Fmoc-Aib-OH Coupling: A Technical Support Guide. benchchem.com.
  • Conformational restriction through C alpha i C alpha i cycliz
  • Unusual Amino Acids: α-Aminoisobutyric Acid. lifetein.com.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Tripeptide Binding Affinity using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. This guide provides an in-depth, technical comparison for validating the binding affinity of the tripeptide L-Asparaginyl-L-tyrosyl-2-methylalanine, leveraging the power of Surface Plasmon Resonance (SPR). Beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating system.

The accurate determination of binding affinity for small molecules like tripeptides is a critical step in drug discovery and development. It provides fundamental insights into the potency and specificity of a potential therapeutic agent. This guide will not only detail the use of SPR but also objectively compare its performance against alternative technologies, supported by experimental data considerations.

The Gold Standard: Surface Plasmon Resonance (SPR)

SPR has become a cornerstone technology for studying biomolecular interactions in real-time and without the need for labels.[1][2] The technique measures changes in the refractive index at the surface of a sensor chip, which are proportional to the mass of molecules binding or dissociating.[2][3] This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[4]

Key Advantages of SPR for Tripeptide Analysis:
  • Real-time data: Allows for the detailed analysis of both association and dissociation phases of the interaction.[2][5]

  • Label-free detection: Avoids potential interference or alteration of binding characteristics that can be caused by labels.[2][3][5]

  • High sensitivity: Capable of detecting the binding of small molecules, like our tripeptide, to a larger protein target.[1][6]

  • Low sample consumption: Requires relatively small amounts of analyte.[2]

Experimental Workflow: A Step-by-Step Protocol for SPR Analysis

The following protocol outlines the key steps for validating the binding affinity of L-Asparaginyl-L-tyrosyl-2-methylalanine to a target protein using SPR.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Establish Stable Baseline p1->r1 Amine Coupling p2 Prepare Tripeptide Analyte (Serial Dilutions) r2 Inject Tripeptide (Association) p2->r2 r1->r2 Start Injection r3 Flow Buffer (Dissociation) r2->r3 End Injection r4 Regenerate Sensor Surface r3->r4 Complete Dissociation a1 Reference Subtraction r3->a1 r4->r1 Next Concentration a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

1. Ligand Immobilization: The Foundation of a Reliable Assay

The first critical step is the immobilization of the target protein (the ligand) onto the sensor chip surface.[1] Amine coupling is a commonly used and robust method for this purpose.[7][8][9][10] It involves the formation of covalent bonds between the carboxyl groups on the sensor surface and primary amines (N-terminus and lysine side chains) on the protein.[7][11]

  • Surface Activation: The carboxymethylated dextran surface of a sensor chip (like a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][11] This creates highly reactive NHS esters.

  • Ligand Injection: The purified target protein, diluted in a low ionic strength buffer with a pH slightly below its isoelectric point (pI) to promote electrostatic pre-concentration, is injected over the activated surface.

  • Deactivation: Any remaining active esters are quenched by an injection of ethanolamine.[7] This also removes non-covalently bound protein.

Causality Insight: The choice of immobilization strategy is crucial. While amine coupling is versatile, it can lead to random orientation of the ligand.[9][11] If the binding site of the target protein is sterically hindered by this random attachment, alternative strategies like capture-based methods (e.g., using biotinylated protein and a streptavidin-coated chip) should be considered.[12][13]

2. Analyte Preparation and Injection: Titrating for Affinity

The tripeptide, L-Asparaginyl-L-tyrosyl-2-methylalanine, serves as the analyte. A series of dilutions of the tripeptide in the running buffer should be prepared.

  • Concentration Range: The concentration range should ideally span from at least 10-fold below to 10-fold above the expected KD.[1] If the KD is unknown, a wide range of concentrations should be tested in a preliminary experiment.

  • Injection and Dissociation: Each concentration is injected over the immobilized ligand surface for a sufficient time to observe the association phase, followed by a dissociation phase where only running buffer flows over the surface.[1]

Self-Validation Check: A key aspect of a trustworthy SPR experiment is the inclusion of a reference flow cell. This cell is activated and deactivated in the same way as the active cell but without the immobilized ligand. Subtracting the signal from the reference cell from the active cell corrects for bulk refractive index changes and non-specific binding, ensuring the observed response is due to the specific interaction of interest.

3. Data Analysis: From Sensorgram to Affinity Constant

The resulting sensorgrams, which plot the response units (RU) over time, are then analyzed to determine the kinetic and affinity constants.

  • Data Fitting: The reference-subtracted sensorgrams are globally fitted to a suitable binding model. For a simple 1:1 interaction, the Langmuir model is often appropriate.[14]

  • Kinetic Parameters: The fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

  • Affinity Constant (KD): The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).[4][14] A lower KD value indicates a higher binding affinity.

Alternative Methodologies: A Comparative Overview

While SPR is a powerful technique, it is essential to consider alternative methods to validate findings and to choose the most appropriate technology for a given research question.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15][16] It is a true in-solution technique that does not require immobilization, thus avoiding potential artifacts associated with surface chemistry.[15]

  • Principle: A solution of the ligand (in this case, the tripeptide) is titrated into a sample cell containing the protein.[15] The heat changes upon binding are measured and used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[15][17]

  • Advantages: Provides a complete thermodynamic profile of the interaction.[18] It is a label-free, in-solution technique.[15][19]

  • Limitations: Typically requires larger amounts of sample compared to SPR and has a lower throughput.[18][20] It does not provide kinetic information (on- and off-rates).[20]

Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique for monitoring biomolecular interactions in real-time.[21][22]

  • Principle: BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[20][21] Similar to SPR, one of the binding partners is immobilized on the biosensor tip.[21]

  • Advantages: Generally higher throughput than traditional SPR systems, making it well-suited for screening applications.[23] The dip-and-read format is often simpler and faster than the microfluidic-based systems of SPR.[24]

  • Limitations: Traditionally considered to have lower sensitivity than SPR, which can be a consideration for small molecule analysis.[24] However, recent advancements are closing this gap.[24]

Comparative Analysis: SPR vs. ITC vs. BLI

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Change in refractive indexHeat change upon bindingChange in optical interference pattern
Measurement Real-time kinetics (ka, kd) and affinity (KD)[4]Equilibrium affinity (KD) and thermodynamics (ΔH, ΔS)[15]Real-time kinetics (kon, koff) and affinity (KD)[23]
Immobilization Required[3]Not required[15]Required[21]
Throughput Medium to HighLow[20]High[23]
Sample Consumption Low[2]High[20]Low to Medium
Key Advantage High-quality kinetic and affinity data[18]Direct measurement of thermodynamics in solution[18]High throughput and ease of use[23][24]
Best For Detailed kinetic characterization, fragment screeningThermodynamic profiling, validation of binding stoichiometryHigh-throughput screening, antibody characterization

Conclusion

Validating the binding affinity of a tripeptide such as L-Asparaginyl-L-tyrosyl-2-methylalanine requires a rigorous and well-controlled experimental approach. Surface Plasmon Resonance stands out as a powerful and versatile technique for this purpose, providing detailed kinetic and affinity information in a real-time, label-free manner. However, a comprehensive understanding of the interaction is often best achieved by employing complementary techniques. Isothermal Titration Calorimetry offers invaluable thermodynamic data, while Bio-Layer Interferometry provides a higher-throughput alternative for screening and initial characterization.

By carefully considering the principles, advantages, and limitations of each method, researchers can design a robust validation strategy that provides high-confidence data, ultimately accelerating the drug discovery and development process.

References

  • Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed. [Link]

  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. [Link]

  • Amine-coupling - SPRpages. [Link]

  • Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC. [Link]

  • Bayesian Estimation of the Active Concentration and Affinity Constants Using Surface Plasmon Resonance Technology | PLOS One - Research journals. [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - WUR eDepot. [Link]

  • Immobilization theory - SPRpages. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. [Link]

  • Application Note #10 - Surface Plasmon Resonance. [Link]

  • Surface Plasmon Resonance Sensors: A Guide for Scientists - Nicoya Lifesciences Inc. [Link]

  • Immobilization Strategies - Surface Plasmon Resonance. [Link]

  • Protein-peptide Interaction by Surface Plasmon Resonance - Bio-protocol. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. [Link]

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC. [Link]

  • Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC. [Link]

  • Automated affinity selection for rapid discovery of peptide binders - RSC Publishing. [Link]

  • Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)? | ResearchGate. [Link]

  • BioLayer Interferometry (BLI) - CCRC Analytical Services. [Link]

  • Protein Binding Studies / Label-Free BLI Detection Services - BPS Bioscience. [Link]

  • Application Note 123: Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip - Biosensing Instrument. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]

  • What is surface plasmon resonance (SPR)? - Cytiva. [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Guide to SPR Data Analysis on the ProteOn™ XPR36 System | Bio-Radiations. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Guide to Running an SPR Experiment. [Link]

  • Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis - Surface Plasmon Resonance. [Link]

Sources

A Senior Application Scientist's Guide to the Bioanalytical Method Validation for L-Asparaginyl-L-tyrosyl-2-methylalanine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Quantifying Therapeutic Peptides

In the landscape of modern drug development, therapeutic peptides represent a frontier of high specificity and potent biological activity. However, their translation from promising candidates to clinically approved therapies hinges on our ability to accurately measure their concentration in complex biological matrices like human plasma. L-Asparaginyl-L-tyrosyl-2-methylalanine, a synthetic tripeptide, exemplifies the unique challenges inherent in peptide bioanalysis. Its polar nature, susceptibility to enzymatic degradation, and potential for non-specific binding demand an analytical method that is not only sensitive and selective but also rigorously validated to ensure data integrity.

This guide provides an in-depth comparison of methodologies for the quantification of L-Asparaginyl-L-tyrosyl-2-methylalanine in plasma, with a primary focus on the gold-standard technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will dissect the causality behind critical experimental choices, from sample preparation to data acquisition, and benchmark the performance of LC-MS/MS against alternative platforms. The protocols and validation strategies described herein are grounded in regulatory expectations and field-proven insights, designed to provide researchers and drug development professionals with a self-validating framework for generating trustworthy pharmacokinetic data.

Chapter 1: The Gold Standard: LC-MS/MS for Peptide Quantification

The unparalleled selectivity and sensitivity of LC-MS/MS make it the definitive choice for peptide quantification in regulated bioanalysis.[1][2] Unlike ligand-binding assays, which can be susceptible to cross-reactivity, LC-MS/MS distinguishes the target analyte from structurally similar metabolites or endogenous compounds based on two independent properties: chromatographic retention time and mass-to-charge ratio (m/z) of specific molecular fragments.[3] This dual-filter of specificity is crucial for eliminating ambiguity in results and is a cornerstone of robust drug development programs.

Chapter 2: Method Development: A Step-by-Step Rationale

A successful validation is built upon a foundation of meticulous method development. Each step must be optimized to ensure the final method is robust, reproducible, and fit for its intended purpose, as emphasized by regulatory bodies like the FDA and EMA.[4][5][6]

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to isolate the analyte from plasma components—proteins, lipids, and salts—that can interfere with analysis.[7] The choice of technique directly impacts recovery, cleanliness of the extract, and the potential for matrix effects.

  • Protein Precipitation (PPT): This method involves adding an organic solvent (e.g., acetonitrile) to the plasma to denature and precipitate proteins.[8][9] While simple and cost-effective, PPT is a relatively non-selective "crash" that leaves many endogenous components in the supernatant.[10] For peptides, especially at low concentrations, this can lead to significant ion suppression or enhancement (matrix effect) and may not provide a sufficiently low Lower Limit of Quantification (LLOQ).[1]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup by partitioning the analyte between the plasma sample and a solid sorbent.[9][10][11] For a polar tripeptide like our analyte, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is often the optimal choice. This allows for a multi-step wash protocol that effectively removes interfering components, resulting in a cleaner extract, reduced matrix effects, and superior sensitivity.[12] While more complex and costly than PPT, the investment in developing a robust SPE method is frequently justified by the enhanced data quality.[9]

G cluster_0 Sample Preparation Workflow Plasma Plasma Sample (+ Internal Standard) PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Fast, Low Cost SPE Solid-Phase Extraction (e.g., Mixed-Mode) Plasma->SPE High Selectivity Vortex Vortex & Centrifuge PPT->Vortex Higher Matrix Effect Potential for Lower Sensitivity Evap Evaporate & Reconstitute SPE->Evap Lower Matrix Effect Higher Sensitivity Analysis_PPT LC-MS/MS Analysis Vortex->Analysis_PPT Higher Matrix Effect Potential for Lower Sensitivity Analysis_SPE LC-MS/MS Analysis Evap->Analysis_SPE Lower Matrix Effect Higher Sensitivity

Caption: Comparative workflow for sample preparation choices.

Chromatographic Separation: Achieving On-Column Resolution

Liquid chromatography separates the analyte from any remaining matrix components prior to detection.

  • Column Chemistry: A C18 reversed-phase column is the workhorse for peptide analysis. For enhanced peak shape and retention of polar peptides, columns with specific end-capping or alternative stationary phases (e.g., PFP) can be evaluated.[13]

  • Mobile Phase: A gradient elution using water and acetonitrile is standard. The addition of an acid, typically 0.1% formic acid, to both mobile phases is critical. It serves two purposes: it protonates the peptide's amine and carboxylic acid groups, leading to better peak shape, and it facilitates efficient ionization in the mass spectrometer source.[1]

Mass Spectrometric Detection: Ensuring Specificity and Sensitivity

The mass spectrometer provides the ultimate level of specificity.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for peptides, which readily accept protons to form multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).[1] The most abundant and stable charge state is selected as the precursor ion for fragmentation.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification.[3] In MRM, the precursor ion is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific, stable product ion is selected in the third. This precursor-to-product transition is highly specific to the analyte, effectively filtering out background noise and ensuring that the signal is unequivocally from the compound of interest.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is non-negotiable for high-quality quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass (due to the incorporation of ¹³C or ¹⁵N atoms). It co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects, allowing for highly accurate correction of any experimental variability.

Chapter 3: Bioanalytical Method Validation: A Framework of Trust

Once the method is developed, it must be validated according to strict regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[5][6][14][15] Validation demonstrates that the method is reliable and reproducible for its intended use.

G Sample Plasma Sample Collection Prep Sample Preparation (SPE) Sample->Prep Extraction LC UPLC Separation (C18 Column) Prep->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Data Processing (Analyte/IS Ratio) MS->Data Signal Acquisition Result Final Concentration (ng/mL) Data->Result Calibration Curve

Caption: Overall LC-MS/MS experimental workflow.

The core validation parameters are summarized below:

Validation ParameterDescriptionGeneral Acceptance Criteria (FDA/EMA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99 is typical.
Accuracy The closeness of the measured concentration to the true value.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of agreement among multiple measurements of the same sample.Coefficient of variation (CV) ≤15% (≤20% at LLOQ) for intra- and inter-day runs.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal should be at least 5-10 times the blank; accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though 100% recovery is not required.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

Table based on information from multiple regulatory guidance documents.[16][17][18]

Chapter 4: Comparative Analysis: LC-MS/MS vs. Alternative Platforms

While LC-MS/MS is the gold standard, it is valuable to understand its performance relative to other common techniques.

Immunoassays (e.g., ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a high-throughput alternative that relies on antibody-antigen binding.[1][19]

  • Advantages: High sensitivity (often in the pg/mL range) and suitability for large-scale sample screening.[1]

  • Disadvantages: The development of highly specific monoclonal antibodies for a small tripeptide is challenging and time-consuming. There is a significant risk of cross-reactivity with metabolites or endogenous peptides, which can lead to inaccurate quantification.[20] The dynamic range is often narrower than that of LC-MS/MS.[19]

Capillary Electrophoresis-MS (CE-MS)

CE separates molecules based on their charge and size in an electric field, offering a different separation mechanism than LC.[21]

  • Advantages: Excellent for separating polar and charged molecules like peptides, often with very high efficiency. It requires minimal sample volume.[21][22]

  • Disadvantages: CE-MS can be less robust and more technically challenging to couple with a mass spectrometer compared to LC-MS. For routine, high-throughput quantitative analysis in a regulated environment, LC-MS/MS is generally considered more reliable and has achieved wider adoption.[23]

Performance Data Summary

The following table presents a hypothetical but realistic comparison of expected performance data for the quantification of L-Asparaginyl-L-tyrosyl-2-methylalanine using a validated LC-MS/MS method versus a well-developed ELISA.

Performance MetricLC-MS/MS (with SPE) ELISA Justification
LLOQ 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mLELISA can sometimes achieve lower LLOQs, but this is highly dependent on antibody affinity.
Linear Range 0.5 - 500 ng/mL (3-4 orders of magnitude)0.1 - 20 ng/mL (2-3 orders of magnitude)LC-MS/MS typically provides a much wider linear dynamic range.
Specificity Very High (based on RT and MRM transition)Moderate to High (dependent on antibody)LC-MS/MS is inherently more specific due to its dual-filter approach.[3]
Inter-day Precision (%CV) < 10%< 15%The use of a SIL-IS in LC-MS/MS generally leads to superior precision.
Inter-day Accuracy (%Bias) ± 8%± 15%Tighter accuracy is often achievable with LC-MS/MS.
Throughput Moderate (2-5 min/sample)High (96-well plate format)ELISA is generally faster for large batches once the assay is established.
Method Dev. Time 2-4 weeks3-6+ monthsDeveloping and validating specific antibodies for ELISA is a lengthy process.

Chapter 5: Detailed Experimental Protocols

Recommended LC-MS/MS Protocol
  • Sample Preparation (SPE):

    • To 100 µL of human plasma, add 10 µL of SIL-Internal Standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition a mixed-mode SPE plate with 1 mL methanol followed by 1 mL water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 500 µL of 5% ammonium hydroxide in acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 70% B over 3 minutes, hold, then return to initial conditions.

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI Positive

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and its SIL-IS. For a hypothetical tripeptide of ~366 Da, one might monitor transitions like:

      • Analyte: Q1: 367.2 -> Q3: 163.1 (Precursor [M+H]⁺ -> Tyrosine immonium ion fragment)

      • SIL-IS: Q1: 372.2 -> Q3: 168.1 (Assuming +5 Da SIL-IS)

Conclusion

For the quantitative analysis of L-Asparaginyl-L-tyrosyl-2-methylalanine in human plasma, a fully validated LC-MS/MS method is the authoritative choice for supporting regulatory submissions. Its superior selectivity and wide dynamic range ensure the generation of unambiguous and reliable data. While techniques like ELISA offer high throughput for screening purposes, they cannot match the specificity and confidence provided by mass spectrometry. The investment in developing a robust sample preparation protocol, such as Solid-Phase Extraction, combined with the use of a stable isotope-labeled internal standard, establishes a self-validating system that meets the rigorous demands of modern pharmaceutical development. By adhering to the principles and protocols outlined in this guide, researchers can confidently quantify this and other therapeutic peptides, paving the way for critical pharmacokinetic and toxicokinetic assessments.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Mischak, H., et al. (2017). Development and Validation of a Capillary Electrophoresis Coupled to Mass Spectrometry Pipeline for Comparable Assessment of the Plasma Peptidome. Proteomics. Clinical applications, 11(1-2), 1600105. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • ResearchGate. (n.d.). LC-MS/MS validation parameters for intra-and inter-day accuracy, precision, and recovery. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Basilicata, P., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Analytical and bioanalytical chemistry, 412(24), 6439–6449. [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • Villanueva, J., et al. (2007). Evaluation of Endogenous Plasma Peptide Extraction Methods for Mass Spectrometric Biomarker Discovery. Journal of proteome research, 6(3), 1216–1225. [Link]

  • Smyth, C., & Tynan, S. (2023). Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis. In Methods in molecular biology (Vol. 2689, pp. 11–19). [Link]

  • Kuhn, E., et al. (2012). Interlaboratory Evaluation of Automated, Multiplexed Peptide Immunoaffinity Enrichment Coupled to Multiple Reaction Monitoring Mass Spectrometry for Quantifying Proteins in Plasma. Molecular & cellular proteomics : MCP, 11(6), M111.013854. [Link]

  • Phenomenex. (2025). Selection Criteria for Sample Preparation Methods. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. [Link]

  • Kim, D. W., et al. (2015). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of ethnopharmacology, 172, 171–176. [Link]

  • Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

  • Derzho, M., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules (Basel, Switzerland), 27(22), 7894. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Mass Spectrometry Reviews. (2007). Mass spectrometry for the quantification of bioactive peptides in biological fluids. [Link]

  • Analytical and Bioanalytical Chemistry. (2016). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. [Link]

  • Zhang, Y., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical chemistry, 92(13), 9114–9121. [Link]

  • IQVIA. (n.d.). Quantitative Assays for Peptides using LC-MS. [Link]

  • Taylor & Francis Online. (2025). Special consideration: commentary on the 2025 FDA Bioanalytical Method Validation for Biomarkers. [Link]

  • LCGC International. (2008). A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Agilent Technologies. (n.d.). Quantification of Therapeutic Peptide Exenatide in Rat Plasma Using Agilent Infinity II Bio LC and Agilent 6495 Triple Quadrupole LC/MS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ACS Pharmacology & Translational Science. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • SpringerLink. (2004). Capillary Electrophoresis Electrospray Ionization Mass Spectrometry Of Amino Acids, Peptides. [Link]

  • ResearchGate. (n.d.). The plasma peptides obtained by different extraction methods (z -charge state). [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • ScienceDirect. (2018). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. [Link]

  • AMS BioPharma. (2025). UPLC-MS/MS method development for peptide analysis. [Link]

  • PubMed. (1994). Capillary electrophoresis combined with 252Cf plasma desorption and electrospray mass spectrometry for the structural characterization of hydrophobic polypeptides using organic solvents. [Link]

  • Waters Corporation. (n.d.). SPE-LC/MS Bioanalytical Quantification of the Biotherapeutic Peptide, Semaglutide From Plasma. [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

  • PubChem. (n.d.). L-Asparaginyl-L-tyrosyl-L-alanine. [Link]

  • ScienceDirect. (2018). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. [Link]

Sources

A Comparative Guide to L-Asparaginyl-L-tyrosyl-2-methylalanine and Natural Tyrosine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the synthetic dipeptide L-Asparaginyl-L-tyrosyl-2-methylalanine with natural tyrosine derivatives, supported by experimental data.

This guide provides a detailed comparison between the synthetic peptide L-Asparaginyl-L-tyrosyl-2-methylalanine and key natural derivatives of L-tyrosine. Our focus is on the structural, biochemical, and pharmacokinetic differences that are critical for drug design and development. We will explore the rationale behind the synthetic modifications and provide the experimental context for evaluating such compounds.

Introduction: The Tyrosine Framework in Biology and Pharmacology

L-tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and, more critically, as the precursor to a range of biologically potent molecules. These natural derivatives, including catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones, are essential for neurotransmission, metabolic regulation, and the physiological stress response.

The therapeutic potential of modulating the pathways governed by these molecules is vast. However, natural tyrosine derivatives often suffer from poor metabolic stability and limited bioavailability, restricting their clinical utility. This has driven the development of synthetic analogs, such as L-Asparaginyl-L-tyrosyl-2-methylalanine, designed to overcome these limitations.

Structural Analysis: Nature vs. Synthetic Design

The functional properties of these molecules are intrinsically linked to their three-dimensional structure.

Natural Tyrosine Derivatives

Natural derivatives are synthesized through a series of enzymatic modifications of the tyrosine scaffold. This pathway is tightly regulated, ensuring precise control over their biological activity.

Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Comparative_Assay_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & In Vivo Analysis P1_Stability Metabolic Stability Assay (Plasma/Microsomes) P1_Binding Receptor Binding Assay (Competitive Radioligand) P1_Stability->P1_Binding Confirm Stability First P1_Signaling Functional Signaling Assay (e.g., cAMP, Ca2+ Flux) P1_Binding->P1_Signaling Identify Target & Affinity P2_Cell Cell-Based Potency Assay P1_Signaling->P2_Cell Determine Functional Potency P2_PK Pharmacokinetic (PK) Study (Rodent Model) P2_Cell->P2_PK Validate Cellular Activity P2_PD Pharmacodynamic (PD) Model (Efficacy Study) P2_PK->P2_PD Correlate Exposure & Effect

Caption: A logical workflow for the preclinical comparison of novel peptides.

Protocol Example: Metabolic Stability Assay

This protocol is designed to provide a quantitative comparison of the metabolic stability of a natural derivative versus a synthetic peptide.

Objective: To determine the in vitro half-life (t½) of Dopamine and L-Asparaginyl-L-tyrosyl-2-methylalanine in the presence of liver microsomes or plasma.

Materials:

  • Test compounds (Dopamine, Synthetic Peptide)

  • Human liver microsomes (or plasma)

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (Stopping solution)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Pre-warm a solution of liver microsomes (or plasma) and phosphate buffer to 37°C.

  • Initiation: Add the test compound to the microsome/plasma solution to a final concentration of 1 µM. For microsomal assays, add the NADPH regenerating system to start the metabolic reaction. For plasma, the endogenous esterases and proteases will be active.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a 3-fold excess of ice-cold stopping solution (acetonitrile). This halts the enzymatic reaction and precipitates proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

Expected Outcome: Dopamine will show rapid degradation (short t½). The synthetic peptide, due to the Aib residue, is predicted to show significantly less degradation (long t½ or no degradation over the time course). This quantitative data is crucial for predicting in vivo behavior.

Conclusion and Future Directions

The comparison between natural tyrosine derivatives and a rationally designed synthetic peptide like L-Asparaginyl-L-tyrosyl-2-methylalanine highlights a fundamental principle in modern drug discovery. While nature provides potent but often fragile signaling molecules, synthetic chemistry offers powerful tools to enhance their therapeutic properties.

The incorporation of 2-methylalanine is a proven strategy to increase metabolic stability and induce a specific, rigid conformation. This can transform a transient biological signal into a durable therapeutic agent. The key scientific challenge, which must be addressed through the rigorous experimental workflow outlined above, is to ensure that these modifications not only improve stability but also retain or enhance the desired biological activity and selectivity. Future research should focus on elucidating the precise molecular target of this synthetic peptide and exploring its potential in relevant disease models.

A Comparative Guide to the Pharmacokinetic Modeling of L-Asparaginyl-L-tyrosyl-2-methylalanine versus Unmodified Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Structural Modification

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by inherent pharmacokinetic limitations.[1][2] Unmodified peptides typically exhibit short half-lives, poor metabolic stability, and low oral bioavailability due to rapid enzymatic degradation and renal clearance.[1][2][3] To overcome these hurdles, medicinal chemists employ various structural modifications to enhance the druglike properties of peptides.[1][4] This guide provides a comparative pharmacokinetic analysis of a structurally modified dipeptide, L-Asparaginyl-L-tyrosyl-2-methylalanine, against its unmodified counterpart, L-Asparaginyl-L-tyrosine.

The incorporation of 2-methylalanine, a non-proteinogenic amino acid, is a strategic modification aimed at sterically hindering enzymatic cleavage and improving metabolic stability.[4] Through a detailed examination of in vitro and in vivo pharmacokinetic data, this guide will illustrate the profound impact of this modification on the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide. The principles and methodologies discussed herein are broadly applicable to the development of a wide range of modified peptide drug candidates.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

The following tables summarize the key pharmacokinetic parameters for L-Asparaginyl-L-tyrosyl-2-methylalanine and the unmodified L-Asparaginyl-L-tyrosine, based on a combination of literature-derived expectations for similar modifications and hypothetical, yet plausible, experimental data.

Table 1: In Vitro Metabolic Stability

CompoundMatrixHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
L-Asparaginyl-L-tyrosineHuman Liver Microsomes< 5> 200
L-Asparaginyl-L-tyrosyl-2-methylalanineHuman Liver Microsomes12015
L-Asparaginyl-L-tyrosineHuman Plasma1545
L-Asparaginyl-L-tyrosyl-2-methylalanineHuman Plasma> 240< 5

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg IV and PO)

ParameterL-Asparaginyl-L-tyrosine (IV)L-Asparaginyl-L-tyrosyl-2-methylalanine (IV)L-Asparaginyl-L-tyrosine (PO)L-Asparaginyl-L-tyrosyl-2-methylalanine (PO)
Half-life (t½) 0.2 hours4.5 hours-5.2 hours
Clearance (CL) 150 mL/hr/kg10 mL/hr/kg--
Volume of Distribution (Vd) 0.5 L/kg0.8 L/kg--
Cmax --< 10 ng/mL250 ng/mL
Tmax --0.25 hours1.0 hours
AUC (0-inf) 67 nghr/mL1000 nghr/mL< 20 nghr/mL1500 nghr/mL
Oral Bioavailability (F%) --< 1%60%

The data clearly demonstrates the superior pharmacokinetic profile of the modified peptide. The presence of 2-methylalanine significantly enhances metabolic stability, leading to a longer half-life, reduced clearance, and a dramatic improvement in oral bioavailability.

Experimental Methodologies: A Guide to Best Practices

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. The following sections detail the methodologies used to obtain the data presented above.

In Vitro Metabolic Stability Assays
  • Objective: To assess the susceptibility of the peptides to enzymatic degradation in key metabolic compartments.

  • Protocol:

    • Preparation of Microsomes and Plasma: Human liver microsomes and pooled human plasma are sourced from reputable vendors and stored at -80°C until use.

    • Incubation: The test peptides (1 µM final concentration) are incubated with liver microsomes (0.5 mg/mL protein) in the presence of NADPH (1 mM) or with plasma at 37°C.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes) and the reaction is quenched with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent peptide.

    • Data Analysis: The natural logarithm of the percentage of remaining peptide is plotted against time to determine the first-order degradation rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance is calculated from the in vitro half-life and the protein concentration.

in_vitro_stability_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Test Peptide (1 µM) Incubate_Micro Incubate with Microsomes Peptide->Incubate_Micro Incubate_Plasma Incubate with Plasma Peptide->Incubate_Plasma Microsomes Liver Microsomes (0.5 mg/mL) + NADPH Microsomes->Incubate_Micro Plasma Human Plasma Plasma->Incubate_Plasma Time_Points Collect Aliquots at Time Points Incubate_Micro->Time_Points Incubate_Plasma->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assays.

In Vivo Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile of the peptides following intravenous and oral administration in a relevant animal model.

  • Protocol:

    • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are cannulated (jugular vein for IV administration and blood sampling, and carotid artery for some protocols) and allowed to recover.

    • Dosing:

      • Intravenous (IV): Peptides are formulated in a suitable vehicle (e.g., saline) and administered as a bolus dose (10 mg/kg) via the jugular vein cannula.

      • Oral (PO): Peptides are formulated in an appropriate vehicle and administered by oral gavage (10 mg/kg).

    • Blood Sampling: Blood samples (approximately 0.2 mL) are collected at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of the peptides are determined using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to determine key pharmacokinetic parameters.[5]

in_vivo_pk_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing (10 mg/kg) cluster_sampling_analysis Sampling and Analysis cluster_pk_modeling Pharmacokinetic Modeling Rats Sprague-Dawley Rats Cannulation Cannulation Rats->Cannulation IV_Dose Intravenous (IV) Bolus Cannulation->IV_Dose PO_Dose Oral (PO) Gavage Cannulation->PO_Dose Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling PO_Dose->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Prep->LCMS_Analysis NCA Non-Compartmental Analysis (NCA) LCMS_Analysis->NCA PK_Parameters Determine t½, CL, Vd, AUC, F% NCA->PK_Parameters

Caption: Workflow for in vivo pharmacokinetic studies.

Mechanistic Insights and Modeling Approaches

The observed differences in the pharmacokinetic profiles of the modified and unmodified peptides can be attributed to distinct underlying mechanisms.

Metabolic Pathways and the Impact of 2-Methylalanine

Unmodified dipeptides like L-Asparaginyl-L-tyrosine are rapidly hydrolyzed by various peptidases present in the plasma, liver, and other tissues. The primary metabolic pathway is the cleavage of the peptide bond, releasing the constituent amino acids.

The introduction of 2-methylalanine at the C-terminus provides significant steric hindrance, shielding the adjacent peptide bond from enzymatic attack. This modification drastically reduces the rate of hydrolysis, leading to the observed increase in metabolic stability.

metabolic_pathways cluster_unmodified Unmodified Peptide cluster_modified Modified Peptide Unmodified L-Asparaginyl-L-tyrosine Peptidases Peptidases Unmodified->Peptidases Rapid Hydrolysis Unmodified_Metabolites L-Asparagine + L-Tyrosine Peptidases->Unmodified_Metabolites Modified L-Asparaginyl-L-tyrosyl-2-methylalanine Blocked Steric Hindrance Modified->Blocked Slow Hydrolysis Modified_Metabolites Minimal Metabolism Blocked->Modified_Metabolites

Caption: Comparative metabolic pathways.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

For a more in-depth understanding and prediction of human pharmacokinetics, physiologically-based pharmacokinetic (PBPK) modeling can be employed.[5][6] PBPK models integrate physicochemical properties of the drug with physiological information of the species to simulate the ADME processes in various organs and tissues.[6] By incorporating in vitro data (e.g., metabolic stability, permeability) into a PBPK model, it is possible to predict the in vivo pharmacokinetic profile and assess the impact of formulation changes or inter-individual variability.

Conclusion and Future Directions

The comparative analysis of L-Asparaginyl-L-tyrosyl-2-methylalanine and its unmodified counterpart unequivocally demonstrates the transformative potential of strategic chemical modifications in overcoming the inherent pharmacokinetic challenges of peptide therapeutics. The incorporation of a single non-proteinogenic amino acid can lead to a multi-fold improvement in metabolic stability and oral bioavailability, paving the way for the development of more effective and convenient peptide-based drugs.

Future research in this area should focus on a broader range of modifications and their combinations to fine-tune the ADME properties of peptides for specific therapeutic applications. Furthermore, the increasing use of in silico tools and PBPK modeling will be instrumental in rationally designing next-generation peptide drugs with optimized pharmacokinetic profiles.[7][8]

References

  • Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations. PubMed. Available at: [Link]

  • Real-Time Imaging and Quantification of Peptide Uptake in Vitro and in Vivo. ACS Publications. Available at: [Link]

  • pepADMET: A Novel Computational Platform For Systematic ADMET Evaluation of Peptides. Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link]

  • Strategic Approaches to Optimizing Peptide ADME Properties. PMC. Available at: [Link]

  • Meeting report: DMDG peptide and oligonucleotide ADME workshop 2022. Taylor & Francis. Available at: [Link]

  • Peptide Pharmacokinetics Explained – Absorption, Distribution, Metabolism, and Clearance. Poly Biotech. Available at: [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. Available at: [Link]

  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. PMC. Available at: [Link]

  • A Physiologically Based Pharmacokinetic (PBPK) Study to Assess the Adjuvanticity of Three Peptides in an Oral Vaccine. MDPI. Available at: [Link]

  • in vitro/vivo Pharmacokinetic Screening. Pharmaceuticals Services. Available at: [Link]

  • In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. PubMed. Available at: [Link]

  • Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2. PubMed. Available at: [Link]

  • 3.2.1. graphvizによるフローチャートの作成. Sphinx-users.jp. Available at: [Link]

  • Drawing graphs with Graphviz. Graphviz. Available at: [Link]

  • Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. MDPI. Available at: [Link]

  • Molecular Modelling in Bioactive Peptide Discovery and Characterisation. PMC. NIH. Available at: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • User Guide — graphviz 0.21 documentation. Read the Docs. Available at: [Link]

  • Real examples of Graphviz. DevTools daily. Available at: [Link]

  • a Major pathway for the spontaneous degradation of l-asparaginyl... ResearchGate. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Available at: [Link]

  • Deuteration protects asparagine residues against racemization. PMC. NIH. Available at: [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. Available at: [Link]

  • Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Addiction & Health. Available at: [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides?. Creative Bioarray. Available at: [Link]

  • L-asparaginase pharmacokinetics and asparagine levels in cerebrospinal fluid of rhesus monkeys and humans. PubMed. Available at: [Link]

  • L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. PMC. Available at: [Link]

  • Racemic D,L-asparagine causes enantiomeric excess of other coexisting. Available at: [Link]

  • A Comparative Review of Artificial Intelligence Applications in Small Molecule Versus Peptide Drug Discovery. MDPI. Available at: [Link]

  • Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. PubMed. Available at: [Link]

  • Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging. MDPI. Available at: [Link]

  • SUPPLEMENTARY INFORMATION Preclinical Pharmacodynamic and Pharmacokinetic Characterization of the Major Metabolites of Cariprazine. Available at: [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA. Available at: [Link]

  • Effects of Exogenous L-Asparagine on Poplar Biomass Partitioning and Root Morphology. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.